Orexin receptor antagonist 3
説明
特性
IUPAC Name |
[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-nitro-6-(triazol-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O3/c1-13-8-14(2)25-21(24-13)27-11-15-9-26(10-16(15)12-27)20(30)19-17(28-22-6-7-23-28)4-3-5-18(19)29(31)32/h3-8,15-16H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDQVXKSEUGRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4[N+](=O)[O-])N5N=CC=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Core Mechanism of Action of Orexin Receptor Antagonists: A Technical Guide
Introduction
Orexin (B13118510) receptor antagonists are a class of drugs that modulate the orexin system, a key regulator of sleep and wakefulness.[1][2] The orexin system comprises two G protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B.[3][4][5] These neuropeptides are produced by a small population of neurons in the lateral hypothalamus and project widely throughout the brain, promoting arousal and maintaining wakefulness.[2] Orexin receptor antagonists competitively block the binding of orexin-A and orexin-B to their receptors, thereby suppressing the wake-promoting signals and facilitating the initiation and maintenance of sleep.[6][7][8] This guide provides an in-depth technical overview of the mechanism of action of these antagonists, focusing on the underlying signaling pathways, quantitative pharmacology, and key experimental methodologies.
The Orexin Signaling System
The binding of orexin peptides to OX1R and OX2R initiates a cascade of intracellular signaling events. While both receptors are coupled to Gq proteins, they exhibit differential coupling to other G proteins, leading to a diverse range of cellular responses.[3][4][9]
-
Orexin 1 Receptor (OX1R): OX1R has a higher affinity for orexin-A than for orexin-B.[3][5] It primarily couples to the Gq/11 class of G-proteins.[3] Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][10] IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium levels.[4][10][11] DAG, along with calcium, activates protein kinase C (PKC).[3]
-
Orexin 2 Receptor (OX2R): OX2R binds both orexin-A and orexin-B with similar high affinity.[3][5] OX2R can couple to Gq/11, Gi/o, and Gs proteins, depending on the cellular context.[3][9] The Gq/11 coupling leads to the same PLC-IP3-DAG pathway as OX1R.[3] Coupling to Gi/o inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Conversely, Gs coupling stimulates adenylyl cyclase, resulting in an increase in cAMP.[3][10]
The activation of these initial signaling pathways leads to the modulation of various downstream effectors, including the activation of extracellular signal-regulated kinases (ERKs), p38 mitogen-activated protein kinases (MAPK), and phospholipases A2 and D.[3][10] Furthermore, orexin receptor signaling involves β-arrestin recruitment, which can mediate receptor desensitization and internalization, as well as initiate separate signaling cascades.[3][4][10]
Mechanism of Orexin Receptor Antagonists
Orexin receptor antagonists are broadly classified into two categories:
-
Dual Orexin Receptor Antagonists (DORAs): These compounds, such as suvorexant, lemborexant, and daridorexant, act as antagonists at both OX1R and OX2R.[1][6][7] By blocking both receptor subtypes, DORAs provide a comprehensive inhibition of the orexin system's wake-promoting effects.[2]
-
Selective Orexin Receptor Antagonists (SORAs): These antagonists are designed to selectively target either OX1R or OX2R.[1][12] This selectivity may offer a more tailored therapeutic approach, potentially minimizing side effects while still achieving the desired therapeutic effect.[2]
The primary mechanism of action for these antagonists is competitive inhibition. They bind to the orexin receptors at the same site as the endogenous ligands, orexin-A and orexin-B, but do not activate the receptor. This binding prevents the orexins from activating their downstream signaling pathways, thus reducing the arousal signals that maintain wakefulness.[2]
Quantitative Pharmacology
The potency and selectivity of orexin receptor antagonists are quantified using various pharmacological parameters, primarily the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are determined through in vitro assays.
| Antagonist | Receptor | Ki (nM) | IC50 (nM) |
| Suvorexant | OX1R | 0.55 | 50, 199 |
| OX2R | 0.35, 0.4, 11.8 | 0.4, 56, 138 | |
| Daridorexant | OX1R | 0.47 | - |
| OX2R | 0.93 | - | |
| Filorexant | OX1R | - | 11, 16 |
| OX2R | - | - |
Data sourced from DrugBank and AAT Bioquest.[13][14][15]
Experimental Protocols
The characterization of orexin receptor antagonists relies on a suite of in vitro and cellular assays. Below are generalized protocols for two key experimental methodologies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an antagonist for the orexin receptors.
Objective: To measure the displacement of a radiolabeled ligand from the orexin receptor by a competitive, unlabeled antagonist.
Materials:
-
Cell membranes prepared from cells stably expressing human OX1R or OX2R.
-
Radioligand (e.g., [3H]-BBAC).
-
Unlabeled antagonist (test compound).
-
Binding assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist in the binding assay buffer.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 15 minutes to 4 hours).[16]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[16]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the orexin-A-induced increase in intracellular calcium.
Objective: To determine the functional potency (IC50) of an antagonist in blocking the Gq-mediated signaling of orexin receptors.
Materials:
-
Cells stably expressing human OX1R or OX2R (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Orexin-A (agonist).
-
Test antagonist.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader (e.g., FLIPR®).
Methodology:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Antagonist Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test antagonist for a defined period.
-
Agonist Stimulation: Place the plate in a fluorescent plate reader and add a fixed concentration of orexin-A to stimulate the receptors.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each antagonist concentration. Plot the percentage of inhibition of the orexin-A response against the logarithm of the antagonist concentration to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Orexin Receptor Signaling Pathways.
Antagonist Mechanism of Action
Caption: Competitive Antagonism at Orexin Receptors.
Experimental Workflow
Caption: Workflow for Orexin Antagonist Characterization.
References
- 1. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 2. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mypcnow.org [mypcnow.org]
- 7. Dual Orexin Receptor Antagonists (DORAs) for Insomnia [healthline.com]
- 8. journals.co.za [journals.co.za]
- 9. Frontiers | OX1 and OX2 orexin/hypocretin receptor pharmacogenetics [frontiersin.org]
- 10. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 11. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Orexin receptor 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 15. Orexin receptor 2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 16. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
"Orexin receptor antagonist 3" synthesis and discovery
An in-depth analysis of scientific literature reveals that "Orexin receptor antagonist 3" is not a standardized or universally recognized nomenclature for a specific chemical entity. Drug candidates are typically identified by company-specific codes (e.g., MK-4305, ACT-541468) or their non-proprietary names (e.g., suvorexant, daridorexant). However, the evolution of orexin (B13118510) antagonists can be seen through generational advancements in selectivity, safety, and pharmacokinetic profiles. This guide will focus on a prominent and well-documented dual orexin receptor antagonist (DORA), suvorexant (MK-4305), as a case study to explore the synthesis and discovery process representative of a significant advancement in this therapeutic class.
Discovery of Suvorexant: A Journey in Sleep Medicine
The discovery of suvorexant by Merck Research Laboratories marked a significant milestone in the development of insomnia treatments. The program began with the identification of a lead compound through high-throughput screening. This initial hit, a dual orexin receptor antagonist, exhibited modest potency and suboptimal pharmacokinetic properties. The subsequent lead optimization process focused on enhancing potency, improving metabolic stability, and achieving a pharmacokinetic profile suitable for a sleep aid—rapid absorption and a half-life sufficient to maintain sleep without causing next-day somnolence.
A key breakthrough in the optimization process was the incorporation of a diazepane ring, which led to a series of compounds with improved potency and oral bioavailability. Extensive structure-activity relationship (SAR) studies were conducted to refine the molecule. These studies led to the discovery of suvorexant, which has a complex, stereospecific structure that is crucial for its high affinity for both the orexin 1 (OX1R) and orexin 2 (OX2R) receptors.
Synthesis of Suvorexant
The chemical synthesis of suvorexant is a multi-step process that has been optimized for large-scale production. The core of the molecule is a chiral 1,4-diazepane ring, which is constructed through a key reductive amination step.
A common synthetic route begins with the preparation of the key chloro-diazepane intermediate. This is followed by a nucleophilic substitution reaction with 5-methyl-triazolo[4,3-a]pyridine to introduce the side chain. The final step involves the attachment of the benzoxazole (B165842) moiety. The stereochemistry of the molecule is tightly controlled throughout the synthesis to ensure the desired therapeutic effect.
Pharmacological Profile
Suvorexant is a dual orexin receptor antagonist, meaning it blocks the activity of both OX1R and OX2R. This dual antagonism is believed to be important for its efficacy in promoting and maintaining sleep.
Binding Affinities and Functional Activity
| Receptor | Binding Affinity (Ki) | Functional Antagonism (IC50) |
| Orexin 1 Receptor (OX1R) | 0.55 nM | 59 nM |
| Orexin 2 Receptor (OX2R) | 0.35 nM | 47 nM |
Experimental Protocols
Orexin Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of suvorexant for the human orexin 1 and orexin 2 receptors.
Methodology:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are prepared.
-
The membranes are incubated with a radiolabeled orexin peptide (e.g., [¹²⁵I]-orexin-A) and varying concentrations of the test compound (suvorexant).
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured using a gamma counter.
-
The Ki value is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vivo Sleep Study in Rats
Objective: To evaluate the effect of suvorexant on sleep parameters in a preclinical animal model.
Methodology:
-
Male Sprague-Dawley rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
After a recovery period, the animals are habituated to the recording chambers.
-
Suvorexant or vehicle is administered orally at the beginning of the dark cycle (the active period for nocturnal animals).
-
EEG and EMG data are continuously recorded for a set period (e.g., 8 hours).
-
The sleep-wake states (wakefulness, non-rapid eye movement sleep (NREM), and rapid eye movement sleep (REM)) are scored based on the EEG and EMG recordings.
-
Key sleep parameters, such as sleep latency, total sleep time, and the duration of each sleep stage, are analyzed and compared between the suvorexant-treated and vehicle-treated groups.
Visualizing the Process
Caption: Orexin signaling pathway and the mechanism of action of suvorexant.
Caption: A simplified workflow for the discovery and development of an orexin receptor antagonist.
The Structure-Activity Relationship of Orexin Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the orexin (B13118510) neuropeptide system, comprising orexin-A and orexin-B peptides and their cognate G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), has revolutionized our understanding of sleep-wake regulation. Dysregulation of this system is implicated in sleep disorders, most notably narcolepsy, which is characterized by the loss of orexin-producing neurons. Consequently, orexin receptor antagonists have emerged as a promising therapeutic strategy for the treatment of insomnia. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of orexin receptor antagonists, detailing the molecular features that govern their potency and selectivity. It also outlines the key experimental protocols used to characterize these compounds and visualizes the intricate signaling pathways and drug discovery workflows.
Orexin Receptor Signaling Pathways
Orexin receptors belong to the class A family of G protein-coupled receptors (GPCRs). Upon binding of the endogenous ligands, orexin-A or orexin-B, the receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. Both OX1R and OX2R can couple to multiple G protein subtypes, including Gq/11, Gi/o, and Gs. The canonical pathway involves coupling to Gq, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal excitation.
Structure-Activity Relationship (SAR) of Orexin Antagonists
The development of orexin antagonists has led to the identification of several distinct chemical scaffolds. The SAR for these compounds is complex, with subtle structural modifications often leading to significant changes in potency and selectivity for OX1R and OX2R.
Dual Orexin Receptor Antagonists (DORAs)
DORAs, such as suvorexant and lemborexant, are the first class of orexin antagonists to receive clinical approval for the treatment of insomnia. The general SAR for many DORAs can be summarized by a central core, often a diazepane or a related bicyclic system, with multiple substitution points that influence activity and pharmacokinetic properties.
Table 1: SAR of Representative Dual Orexin Receptor Antagonists
| Compound | Core Structure | R1 | R2 | OX1R Ki (nM) | OX2R Ki (nM) |
| Suvorexant | 1,4-Diazepane | 5-chloro-2-pyridyl | 5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl | 0.55 | 0.35 |
| Lemborexant | Cyclopropanecarboxamide | 5-fluoropyridin-2-yl | (2,4-dimethylpyrimidin-5-yloxy)methyl | 6.1 | 2.6 |
| Daridorexant | Pyrrolidine | 2-methyl-pyrimidin-4-yl | 5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl | 0.4 | 0.2 |
Data compiled from various sources. Ki values are approximate and may vary depending on the assay conditions.
Selective Orexin Receptor Antagonists
Selective orexin receptor antagonists target either OX1R (SORAs or OX1RAs) or OX2R (SORA2s or OX2RAs). These compounds are valuable tools for dissecting the specific physiological roles of each receptor subtype and may offer therapeutic advantages for indications beyond insomnia.
Table 2: SAR of Representative Selective Orexin Receptor Antagonists
| Compound | Target | Core Structure | Key Substituents | OX1R Ki (nM) | OX2R Ki (nM) | Selectivity (fold) |
| SB-334867 | OX1R | N-acyl-N'-aryl urea | 1-naphthyl, 3,4-methylenedioxyphenyl | 40 | >10,000 | >250 (for OX1R) |
| Seltorexant | OX2R | Piperidine | 4-fluorophenyl, 5-methoxypyridin-2-yl | 2,500 | 11 | 227 (for OX2R) |
| Nivasorexant | OX1R | Piperidine | 2,4-difluorophenyl, 5-cyanopyridin-2-yl | 1.8 | 320 | 178 (for OX1R) |
Data compiled from various sources. Ki and selectivity values are approximate and may vary depending on the assay conditions.
Experimental Protocols
The characterization of orexin receptor antagonists relies on a cascade of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the orexin receptors by competing with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing either human OX1R or OX2R.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [125I]-Orexin-A) and a range of concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an orexin receptor agonist.
Protocol:
-
Cell Culture: Plate CHO or HEK293 cells stably expressing either OX1R or OX2R in a 384-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of the test antagonist to the wells.
-
Agonist Stimulation: After a short incubation with the antagonist, stimulate the cells with a fixed concentration of an orexin agonist (e.g., Orexin-A).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: Determine the IC50 value of the antagonist in inhibiting the agonist-induced calcium response.
In Vivo Sleep-Wake Assessment in Rodents
This assay evaluates the effect of an orexin antagonist on sleep architecture in an animal model.
Protocol:
-
Animal Implantation: Surgically implant rats or mice with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Acclimation: Allow the animals to recover from surgery and acclimate to the recording chambers.
-
Baseline Recording: Record baseline EEG/EMG data to establish normal sleep-wake patterns.
-
Compound Administration: Administer the test orexin antagonist orally or via another appropriate route.
-
Post-Dosing Recording: Record EEG/EMG data for a defined period following compound administration.
-
Sleep Scoring: Manually or automatically score the EEG/EMG recordings to quantify time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Data Analysis: Compare the sleep parameters after compound administration to the baseline data to determine the effect of the antagonist on sleep.
Drug Discovery Workflow
The discovery of novel orexin receptor antagonists follows a structured workflow, from initial hit identification to preclinical candidate selection.
Conclusion
The study of the structure-activity relationship of orexin receptor antagonists has been instrumental in the development of novel therapeutics for insomnia. Through a combination of rational drug design, high-throughput screening, and detailed pharmacological characterization, researchers have successfully identified potent and selective antagonists with favorable clinical profiles. The continued exploration of the SAR of orexin antagonists holds promise for the development of next-generation therapies with improved efficacy and safety, potentially extending to other indications where the orexin system plays a key role. This guide provides a foundational understanding of the core principles and methodologies in this dynamic field of drug discovery.
A Technical Guide to Target Engagement Biomarkers for Orexin Receptor Antagonists
Disclaimer: The orexin (B13118510) system is currently understood to comprise two principal receptors: Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R).[1][2][3][4][5] The term "Orexin Receptor 3" does not correspond to a known receptor in scientific literature. This guide will therefore focus on the established target engagement biomarkers for antagonists of OX1R and OX2R, providing a comprehensive framework applicable to the development of any novel orexin system modulator.
This document is intended for researchers, scientists, and drug development professionals, providing an in-depth technical overview of the core biomarkers used to assess the target engagement of orexin receptor antagonists.
Introduction to the Orexin System and Target Engagement
The orexin system, consisting of orexin-A and orexin-B neuropeptides and their G protein-coupled receptors OX1R and OX2R, is a critical regulator of wakefulness, arousal, and other physiological functions.[3][6] Orexin-producing neurons are located in the lateral hypothalamus but project widely throughout the brain.[6] Pharmacological blockade of orexin receptors is a validated therapeutic strategy for the treatment of insomnia.[7]
Target engagement biomarkers are essential tools in drug development. They provide direct or indirect evidence that a drug has reached its intended biological target and is eliciting a pharmacological response.[8][9] For orexin receptor antagonists, these biomarkers range from direct measures of receptor occupancy in the brain to downstream pharmacodynamic effects on neural circuits and sleep patterns.
Direct Target Engagement: Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the direct quantification of a drug's binding to its target receptor in the living brain.[4] This is achieved by measuring the displacement of a radiolabeled ligand (a PET tracer) that binds specifically to the orexin receptors. The degree of displacement is used to calculate receptor occupancy (RO), a key metric for establishing dose-response relationships.
Data Presentation: Orexin Receptor PET Ligands and Antagonist Affinities
The development of suitable PET ligands for orexin receptors is an active area of research.[3][10] The table below summarizes key antagonists and investigational PET tracers with their reported binding affinities.
| Compound/Ligand | Target(s) | Binding Affinity Metric | Value | Reference |
| Antagonists | ||||
| Suvorexant | OX1R / OX2R | Ki | 0.55 nM (OX1R), 0.35 nM (OX2R) | [6] |
| Lemborexant | OX1R / OX2R | Ki | 6.1 nM (OX1R), 2.6 nM (OX2R) | [5] |
| GSK1059865 | OX1R | pKB | 8.8 | [1][2] |
| JNJ1037049 | OX2R | pKB | 5.9 | [1][2] |
| PET Ligands | ||||
| [11C]CW24 | OX1R / OX2R | IC50 | 0.253 µM (OX1R), 1.406 µM (OX2R) | [4] |
| [11C]1 | OX2R | IC50 | 4 nM | [11] |
| [11C]2 | OX2R | IC50 | 4 nM | [11] |
| [18F]KD23 | OX1R | Ki | High affinity for OX1R | [12] |
| [18F]KD10 | OX1R / OX2R | Ki | High affinity for both receptors | [12] |
Experimental Protocol: Orexin Receptor Occupancy PET Study
-
Subject Screening and Preparation:
-
Recruit healthy volunteers or patients.
-
Perform a baseline structural MRI for co-registration with PET images.
-
Subjects must abstain from medications that could interfere with the orexin system.
-
-
Radioligand Synthesis:
-
Synthesize the chosen carbon-11 (B1219553) or fluorine-18 (B77423) labeled PET ligand (e.g., [11C]CW24) according to established radiochemistry protocols.[4]
-
-
Baseline PET Scan (Pre-Dose):
-
Position the subject in the PET scanner.
-
Administer a bolus intravenous injection of the radioligand.
-
Acquire dynamic PET data for 60-90 minutes.
-
A metabolite-corrected arterial input function is often required to accurately model tracer kinetics.
-
-
Drug Administration:
-
Administer a single dose of the orexin receptor antagonist under investigation.
-
-
Post-Dose PET Scan:
-
At the time of expected peak plasma concentration of the antagonist, perform a second PET scan using the same procedure as the baseline scan.
-
-
Data Analysis:
-
Co-register PET images to the subject's MRI.
-
Define regions of interest (ROIs) known to have high expression of orexin receptors (e.g., cortex, hippocampus, thalamus).[4]
-
Calculate the total distribution volume (VT) of the radioligand in each ROI for both baseline and post-dose scans using appropriate kinetic models.
-
Receptor Occupancy (RO) is calculated using the formula: RO (%) = (1 - V_T(post-dose) / V_T(baseline)) * 100
-
Visualization: PET Receptor Occupancy Workflow
Caption: Workflow for a PET receptor occupancy study.
Proximal Pharmacodynamic Biomarkers
These biomarkers measure the physiological consequences of receptor blockade, providing indirect but valuable evidence of target engagement.
Cerebrospinal Fluid (CSF) Orexin-A Levels
Measuring orexin-A (hypocretin-1) in the CSF is a well-established biomarker, particularly in the diagnosis of narcolepsy type 1, which is characterized by extremely low or undetectable levels due to the loss of orexin neurons.[13][14][15] While antagonists do not change the production of orexin-A, measuring its baseline levels can be crucial for patient stratification in clinical trials.
Data Presentation: CSF Orexin-A Assay Comparison
| Assay Method | Principle | Typical Normal Range | Key Advantages/Disadvantages | Reference |
| Radioimmunoassay (RIA) | Competitive binding with 125I-labeled orexin-A | > 200 pg/mL | Gold Standard: High sensitivity. Cons: Uses radioactive material, potential for matrix interference. | [13][15][16] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-based colorimetric detection | Varies by kit | Pros: No radioactivity. Cons: Results may not always correlate well with RIA, lower sensitivity reported in some studies. | [17] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation followed by mass-based detection | Varies | Pros: High specificity and robustness, avoids antibody cross-reactivity. Cons: Requires specialized equipment and expertise. | [13][16] |
Note: Levels ≤ 110 pg/mL are considered indicative of narcolepsy type 1.[15]
Experimental Protocol: CSF Orexin-A Measurement by RIA
-
CSF Collection:
-
Perform a lumbar puncture under sterile conditions, typically in the morning.
-
Collect CSF into polypropylene (B1209903) tubes.
-
Immediately place the sample on ice.
-
-
Sample Processing:
-
Radioimmunoassay Procedure (Example using a commercial kit):
-
Prepare a standard curve using orexin-A standards of known concentrations.
-
In assay tubes, add CSF samples, standards, or controls.
-
Add primary anti-orexin-A antibody to all tubes.
-
Add 125I-labeled orexin-A tracer to all tubes.
-
Incubate as per kit instructions (e.g., 24 hours at 4°C) to allow competitive binding.
-
Add a secondary antibody (precipitating antibody) to separate bound from free tracer.
-
Centrifuge the tubes to pellet the antibody-bound complex.
-
Decant the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis:
-
Plot the standard curve (radioactivity vs. concentration).
-
Determine the concentration of orexin-A in the CSF samples by interpolating their radioactivity measurements from the standard curve.
-
Quantitative Electroencephalography (qEEG)
EEG measures the brain's electrical activity. Orexin antagonists, by promoting sleep, induce characteristic changes in the EEG power spectrum. Quantitative EEG (qEEG) involves the mathematical processing of the EEG signal to quantify power in different frequency bands (e.g., delta, theta, alpha, beta).[18][19][20] Unlike some GABAergic hypnotics, orexin antagonists tend to promote sleep without major disruptions to the natural sleep EEG architecture.[21][22]
Data Presentation: Typical qEEG Effects of Orexin Antagonists
| Sleep Stage | Frequency Band | Typical Effect of Orexin Antagonist | Reference |
| NREM Sleep | Delta (0.5-4 Hz) | Minimal change or slight increase | [21][23] |
| Theta (4-8 Hz) | Minimal change | [24] | |
| Alpha (8-12 Hz) | Minimal change | [24] | |
| Beta (12-30 Hz) | Minimal change (unlike GABA modulators which often increase beta power) | [21][23][25] | |
| REM Sleep | All Bands | Generally flat power spectral profile, similar to placebo | [21][24] |
| Overall Effect | Sleep Architecture | Decreased Latency to Persistent Sleep; Increased Total Sleep Time; Increased REM Sleep Duration | [22][23] |
Experimental Protocol: Polysomnography (PSG) with qEEG Analysis
-
Subject Instrumentation:
-
Subjects are admitted to a sleep laboratory in the evening.
-
Apply a full polysomnography (PSG) montage, including EEG electrodes according to the 10-20 system, electrooculography (EOG), electromyography (EMG), and respiratory/cardiac sensors.
-
-
Data Acquisition:
-
Administer the orexin antagonist or placebo in a double-blind, crossover design.
-
Record continuous PSG data throughout the night (typically 8 hours).
-
-
Sleep Scoring:
-
A trained technician manually scores the sleep data in 30-second epochs into stages (Wake, N1, N2, N3, REM) according to AASM guidelines.
-
-
qEEG Analysis:
-
Select artifact-free EEG epochs from the scored sleep stages.
-
Apply a Fast Fourier Transform (FFT) to the EEG data for each epoch to calculate the power spectral density (PSD).
-
Average the PSD across epochs within each sleep stage (NREM, REM).
-
Calculate the absolute or relative power in predefined frequency bands (delta, theta, alpha, beta, etc.).
-
-
Statistical Analysis:
-
Compare the power in each frequency band between the drug and placebo conditions for each sleep stage using appropriate statistical tests.
-
Analyze changes in sleep architecture parameters (e.g., Wake After Sleep Onset, Latency to REM).
-
Downstream & Systems-Level Biomarkers
Functional Magnetic Resonance Imaging (fMRI)
fMRI measures brain activity by detecting changes in blood flow. It can be used to map the neurofunctional substrates of orexin receptor blockade, revealing which brain circuits are modulated by the antagonist. Studies have shown that OX1R and OX2R antagonists can produce distinct patterns of brain activity modulation.[1][2][26] For example, an OX2R antagonist was shown to cause a widespread attenuation of cortical activity, consistent with its hypnotic properties, whereas an OX1R antagonist produced more focused effects in striatal regions involved in reward processing.[1][2][26]
Experimental Protocol: Task-Based or Pharmacological Challenge fMRI
-
Study Design: Employ a placebo-controlled, crossover design.
-
Drug Administration: Administer the orexin antagonist at a dose and time to ensure target engagement during the scan.
-
fMRI Paradigm:
-
Resting-State: Acquire data while the subject lies at rest to assess changes in functional connectivity between brain networks.
-
Pharmacological Challenge: Administer a stimulant (e.g., D-amphetamine) or a stressor (e.g., yohimbine) and use fMRI to map how the orexin antagonist modulates the brain's response to this challenge.[1][27]
-
-
Image Acquisition: Acquire BOLD (Blood-Oxygen-Level-Dependent) fMRI data using a high-field MRI scanner (e.g., 3T).
-
Data Analysis:
-
Pre-process the fMRI data (motion correction, spatial normalization, smoothing).
-
Use General Linear Model (GLM) analysis to identify brain regions where the BOLD signal change differs significantly between the drug and placebo conditions in response to the task or challenge.
-
Integrated Biomarker Strategy
A robust clinical development plan for an orexin receptor antagonist integrates multiple biomarkers to build a comprehensive picture of the drug's effects from receptor to clinical outcome.
Visualization: Orexin Signaling and Antagonist Action
Caption: Orexin signaling pathway and the mechanism of antagonist action.
Visualization: Clinical Trial Biomarker Workflow
Caption: Integrated biomarker strategy in clinical development.
References
- 1. Functional Magnetic Resonance Imaging Reveals Different Neural Substrates for the Effects of Orexin-1 and Orexin-2 Receptor Antagonists | PLOS One [journals.plos.org]
- 2. Functional Magnetic Resonance Imaging Reveals Different Neural Substrates for the Effects of Orexin-1 and Orexin-2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Orexin Receptor Competitive Antagonists: A Novel target of the Sedative and hypnotics drugs for the pharmacotherapy of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. From radioimmunoassay to mass spectrometry: a new method to quantify orexin-A (hypocretin-1) in cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CSF hypocretin/orexin levels in narcolepsy and other neurological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayocliniclabs.com [mayocliniclabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative Evaluation of EEG-Biomarkers for Prediction of Sleep Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. O049 A Quantitative EEG Analysis of Overnight Noise Exposure Effects on Sleep– A Laboratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electroencephalographic Power Spectral Density Profile of the Orexin Receptor Antagonist Suvorexant in Patients with Primary Insomnia and Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Differential sleep-promoting effects of dual orexin receptor antagonists and GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Differential Effects of a Dual Orexin Receptor Antagonist (SB-649868) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. neurology.org [neurology.org]
- 26. researchgate.net [researchgate.net]
- 27. Differential effect of orexin-1 and CRF-1 antagonism on stress circuits: a fMRI study in the rat with the pharmacological stressor Yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Orexin Receptor Antagonists and Their Role in Wakefulness Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Orexin (B13118510) System and Wakefulness
The orexin system, also known as the hypocretin system, is a critical regulator of sleep and wakefulness.[1] It consists of two neuropeptides, orexin-A and orexin-B, which are produced by a specific group of neurons in the lateral hypothalamus.[2] These neurons project throughout the brain to areas involved in arousal, including the locus coeruleus, tuberomammillary nucleus, and raphe nuclei.[3] Orexins exert their effects by binding to two G protein-coupled receptors (GPCRs): the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R).[4] Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B is more selective for OX2R.[1] The activation of these receptors is primarily excitatory, promoting wakefulness and maintaining arousal.[5] Dysregulation of the orexin system, particularly a deficiency in orexin, is the underlying cause of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2]
Mechanism of Action of Orexin Receptor Antagonists
Orexin receptor antagonists are a class of drugs that competitively block the binding of orexin-A and orexin-B to OX1R and OX2R.[4] By inhibiting the downstream signaling of these receptors, these antagonists suppress the wake-promoting effects of the orexin system, thereby facilitating the transition to and maintenance of sleep.[6] This mechanism of action is distinct from traditional hypnotic agents that generally cause widespread neuronal depression through modulation of GABA-A receptors.[1] Orexin antagonists, by specifically targeting the wakefulness pathways, are thought to promote a more naturalistic sleep architecture.[1]
There are two main types of orexin receptor antagonists:
-
Dual Orexin Receptor Antagonists (DORAs): These compounds, such as suvorexant, lemborexant, and daridorexant, block both OX1R and OX2R.[4]
-
Selective Orexin Receptor Antagonists (SORAs): These compounds are designed to selectively block either OX1R or OX2R.[7]
Orexin Receptor Signaling Pathways
The binding of orexins to their receptors initiates a cascade of intracellular signaling events. Orexin receptors are known to couple to multiple G proteins, primarily Gq/11 and Gi/o, leading to the activation of various downstream effectors.
The primary signaling pathway involves the activation of phospholipase C (PLC) by Gq/11, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal depolarization and increased excitability.
Figure 1: Orexin Receptor Gq-Coupled Signaling Pathway.
Quantitative Data on Orexin Receptor Antagonists
The following tables summarize key quantitative data for several approved and investigational orexin receptor antagonists.
Table 1: In Vitro Binding Affinities (Ki in nM)
| Compound | OX1R Ki (nM) | OX2R Ki (nM) | Reference |
| Suvorexant | 0.55 | 0.35 | [8] |
| Almorexant | 16 | 15 | [7] |
| Daridorexant | 0.47 | 0.98 | [9] |
Note: Ki values can vary between studies due to different experimental conditions.
Table 2: Pharmacokinetic Properties of Approved DORAs
| Compound | Tmax (hours) | Half-life (hours) | Bioavailability (%) | Protein Binding (%) |
| Suvorexant | ~2 | 12 | 82 | >99 |
| Lemborexant | 1-3 | 17-19 | N/A | ~94 |
| Daridorexant | 1-2 | 8 | 62 | ~99 |
Data compiled from multiple sources.[4][10][11][12]
Experimental Protocols for Evaluating Orexin Receptor Antagonists
The development and characterization of orexin receptor antagonists involve a series of in vitro and in vivo experiments.
In Vitro Assays
Radioligand Binding Assay:
This assay is used to determine the binding affinity (Ki) of a compound for the orexin receptors.
-
Objective: To measure the displacement of a radiolabeled ligand from the receptor by the test compound.
-
Methodology:
-
Prepare cell membranes from cells stably expressing either OX1R or OX2R.
-
Incubate the membranes with a constant concentration of a radiolabeled orexin receptor antagonist (e.g., [3H]-EMPA for OX2R).[8]
-
Add increasing concentrations of the unlabeled test compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then derive the Ki value using the Cheng-Prusoff equation.[8]
-
Functional Cellular Assays:
These assays measure the ability of an antagonist to block the intracellular signaling initiated by an agonist.
-
Objective: To determine the functional potency (IC50) of the antagonist.
-
Example: Calcium Mobilization Assay:
-
Culture cells expressing either OX1R or OX2R and load them with a calcium-sensitive fluorescent dye.
-
Add the antagonist at various concentrations.
-
Stimulate the cells with a known concentration of an orexin agonist (e.g., orexin-A).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
The IC50 is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
-
References
- 1. researchgate.net [researchgate.net]
- 2. fpwr.org [fpwr.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 5. jcsm.aasm.org [jcsm.aasm.org]
- 6. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and Pharmacodynamics of the Dual Orexin Receptor Antagonist Daridorexant in Japanese and Caucasian Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. academic.oup.com [academic.oup.com]
Investigating the therapeutic potential of "Orexin receptor antagonist 3"
Investigating the Therapeutic Potential of Orexin (B13118510) Receptor Antagonists
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G-protein coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a key regulator of sleep-wake states, feeding behavior, and reward processing. The discovery of this system has paved the way for the development of a novel class of drugs known as orexin receptor antagonists. These agents, by blocking the wake-promoting signals of orexins, have emerged as a promising therapeutic strategy for the treatment of insomnia and potentially other disorders characterized by hyperarousal.
This technical guide provides an in-depth overview of the therapeutic potential of orexin receptor antagonists, with a focus on the pharmacological data, experimental protocols, and underlying signaling pathways. While a specific "Orexin receptor antagonist 3" is not a designated compound, this document will synthesize data from prominent dual orexin receptor antagonists (DORAs) to illustrate the core principles and therapeutic promise of this drug class.
Pharmacological Data of Representative Orexin Receptor Antagonists
The following table summarizes the in vitro binding affinities and functional potencies of several well-characterized orexin receptor antagonists. This quantitative data is crucial for comparing the pharmacological profiles of different compounds and for understanding their potential clinical effects.
| Compound | Target(s) | Ki (nM) for OX1R | Ki (nM) for OX2R | IC50 (nM) for Orexin-A induced Ca2+ flux in CHO cells (OX1R) | IC50 (nM) for Orexin-A induced Ca2+ flux in CHO cells (OX2R) | Reference |
| Suvorexant | OX1R/OX2R | 0.55 | 0.35 | 5.9 | 4.3 | |
| Lemborexant | OX1R/OX2R | 6.1 | 2.6 | 13 | 1.8 | |
| Daridorexant | OX1R/OX2R | 0.47 | 0.98 | 2.1 | 2.3 |
Table 1: In Vitro Pharmacological Profile of Selected Orexin Receptor Antagonists. Ki values represent the binding affinity of the antagonist to the orexin receptors. Lower Ki values indicate higher binding affinity. IC50 values represent the concentration of the antagonist required to inhibit 50% of the maximal response induced by orexin-A, indicating functional potency.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize orexin receptor antagonists.
Orexin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for orexin receptors.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human OX1R or OX2R.
-
[¹²⁵I]-Orexin-A (radioligand).
-
Test compound (e.g., "this compound").
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add the cell membranes, [¹²⁵I]-Orexin-A, and either the test compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled orexin-A) from the total binding.
-
Determine the Ki value of the test compound by analyzing the competition binding data using non-linear regression analysis.
Calcium Mobilization Assay
This functional assay measures the ability of a test compound to antagonize orexin-A-induced intracellular calcium mobilization in cells expressing orexin receptors.
Materials:
-
CHO cells stably expressing human OX1R or OX2R.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Orexin-A.
-
Test compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time.
-
Add a fixed concentration of orexin-A to stimulate the cells.
-
Immediately measure the change in fluorescence intensity over time using a fluorescent plate reader.
-
Determine the IC50 value of the test compound by plotting the inhibition of the orexin-A-induced calcium response against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the orexin system and a typical workflow for the preclinical evaluation of an orexin receptor antagonist.
Caption: Orexin signaling pathway and the mechanism of action of orexin receptor antagonists.
Caption: Preclinical and clinical development workflow for an orexin receptor antagonist.
Orexin Receptor Antagonists: A Technical Guide to Non-Insomnia Indications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their G protein-coupled receptors, OX1R and OX2R, is a critical regulator of wakefulness. While dual orexin receptor antagonists (DORAs) such as suvorexant, lemborexant, and daridorexant are established treatments for insomnia, a growing body of preclinical and clinical evidence supports their therapeutic potential in a range of non-insomnia indications. This technical guide provides a comprehensive overview of the current state of research into orexin receptor antagonists for the treatment of substance use disorders, anxiety and panic disorders, and pain. Detailed experimental protocols, quantitative data from key studies, and visualizations of relevant pathways and workflows are presented to facilitate further research and development in this promising area.
The Orexin System: Beyond Sleep-Wake Regulation
The orexin system plays a pivotal role in maintaining arousal and regulating the sleep-wake cycle. Orexin-producing neurons, located in the lateral hypothalamus, project throughout the brain, influencing various physiological processes.[1][2] Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B shows a preference for OX2R.[2]
Dysregulation of the orexin system is implicated in conditions beyond insomnia, including addiction, stress responses, and pain processing.[3][4] This has led to the investigation of orexin receptor antagonists as potential therapeutics for a variety of neuropsychiatric and neurological disorders.
Orexin Receptor Signaling Pathways
Orexin receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[2] OX2R can also couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels. The downstream signaling cascades are complex and can involve multiple pathways, including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and others, ultimately modulating neuronal excitability and neurotransmitter release.
Non-Insomnia Indications for Orexin Receptor Antagonists
Substance Use Disorders
The orexin system is heavily implicated in the neurobiology of addiction, influencing drug-seeking behavior, reward processing, and stress-induced relapse.[4] Preclinical and emerging clinical data suggest that orexin receptor antagonists may be effective in treating various substance use disorders.
Preclinical studies have demonstrated that dual and selective orexin receptor antagonists can reduce alcohol self-administration and prevent stress-induced reinstatement of alcohol-seeking behavior in animal models.[5][6]
Table 1: Preclinical Efficacy of Suvorexant in a Rat Model of Alcohol Dependence [5][6]
| Compound | Dose (mg/kg, p.o.) | Animal Model | Key Finding |
| Suvorexant | 5, 10, 20 | Alcohol-dependent male Wistar rats | Significantly decreased alcohol self-administration in dependent rats compared to vehicle (p < 0.05).[6] |
| Suvorexant | 5 | Alcohol-dependent male Wistar rats | Prevented footshock stress-induced reinstatement of alcohol-seeking behavior in dependent rats.[5] |
Orexin receptor antagonists are being investigated for their potential to alleviate opioid withdrawal symptoms and reduce craving. A clinical trial with suvorexant has shown promising results in this regard.[3][7]
Table 2: Clinical Efficacy of Suvorexant in Opioid Withdrawal [3][7]
| Compound | Dose (mg) | Population | Key Findings |
| Suvorexant | 20, 40 | 38 participants with opioid use disorder | Increased total sleep time during buprenorphine/naloxone taper and decreased subjective opiate withdrawal scores post-taper compared to placebo.[3][7] No significant evidence of abuse potential was found. |
Anxiety and Panic Disorders
The orexin system is also involved in the regulation of stress and anxiety.[8] Selective antagonism of OX1R, in particular, has shown promise in preclinical and early clinical studies for the treatment of panic disorder.[8][9]
Table 3: Efficacy of the Selective OX1R Antagonist JNJ-61393215 in a Panic Model [8][9]
| Compound | Dose | Model/Population | Key Finding |
| JNJ-61393215 | 3, 10, 30 mg/kg, p.o. | Rat CO2-induced panic model | Dose-dependently attenuated CO2-induced panic-like behavior.[9] |
| JNJ-61393215 | 90 mg | Healthy human volunteers (CO2 challenge) | Significantly reduced CO2-induced fear and anxiety symptoms (P < 0.02) compared to placebo.[8] |
Pain
Emerging preclinical evidence suggests a role for the orexin system in pain modulation. Dual orexin receptor antagonists have demonstrated analgesic effects in various animal models of pain.
Key Experimental Protocols
Rat Alcohol Self-Administration and Reinstatement Model
This model is used to assess the effects of a compound on alcohol consumption and relapse-like behavior.[5][6]
Methodology:
-
Animals: Male Wistar rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid dispenser.
-
Procedure:
-
Self-Administration Training: Rats are trained to press a lever to receive a 10% ethanol (B145695) solution.
-
Dependence Induction: A subset of rats is made dependent on alcohol through chronic intermittent exposure to ethanol vapor.
-
Drug Administration: Suvorexant or vehicle is administered orally before the self-administration sessions.
-
Extinction and Reinstatement: Following a period of extinction where lever pressing does not result in alcohol delivery, stress (e.g., footshock) is used to reinstate alcohol-seeking behavior.
-
-
Measures: Number of lever presses for alcohol, volume of alcohol consumed.
Clinical Protocol for Suvorexant in Opioid Withdrawal
This protocol evaluates the efficacy of suvorexant in mitigating sleep disturbances during a buprenorphine taper for individuals with opioid use disorder.[3][7]
Methodology:
-
Participants: Individuals diagnosed with opioid use disorder.
-
Design: Randomized, double-blind, placebo-controlled trial.
-
Procedure:
-
Stabilization: Participants are stabilized on buprenorphine/naloxone for 3 days.
-
Randomization: Participants are randomized to receive suvorexant (20 mg or 40 mg) or placebo.
-
Taper: A 4-day buprenorphine/naloxone taper is initiated.
-
Observation: A 4-day post-taper observation period follows.
-
-
Primary Outcomes: Total sleep time (measured by EEG and actigraphy), subjective opioid withdrawal symptoms (SOWS).
Conclusion and Future Directions
The evidence presented in this technical guide strongly suggests that orexin receptor antagonists hold significant promise for the treatment of a variety of non-insomnia disorders, particularly in the realms of substance use and anxiety. The differential roles of OX1R and OX2R in these conditions are becoming clearer, paving the way for the development of more targeted therapies.
Future research should focus on:
-
Conducting large-scale, well-controlled clinical trials to confirm the efficacy of DORAs and selective orexin receptor antagonists in these non-insomnia indications.
-
Further elucidating the specific roles of OX1R and OX2R in the pathophysiology of these disorders to guide the development of receptor-subtype-selective antagonists with improved efficacy and side-effect profiles.
-
Investigating the long-term safety and efficacy of orexin receptor antagonists in these new patient populations.
The continued exploration of the orexin system is poised to deliver novel and effective treatments for a range of challenging neuropsychiatric and neurological conditions.
References
- 1. Suvorexant alters dynamics of the sleep-electroencephalography-power spectrum and depressive-symptom trajectories during inpatient opioid withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpdaconference.org [cpdaconference.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Frontiers | Suvorexant, an FDA-approved dual orexin receptor antagonist, reduces oxycodone self-administration and conditioned reinstatement in male and female rats [frontiersin.org]
- 5. Alternative use of suvorexant (Belsomra®) for the prevention of alcohol drinking and seeking in rats with a history of alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alternative use of suvorexant (Belsomra®) for the prevention of alcohol drinking and seeking in rats with a history of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suvorexant ameliorated sleep disturbance, opioid withdrawal, and craving during a buprenorphine taper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Orexin Receptor Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo assessment of a hypothetical "Orexin Receptor Antagonist 3" (ORA-3). The methodologies described are based on established preclinical models for evaluating the efficacy and safety of dual orexin (B13118510) receptor antagonists (DORAs).
Orexin Signaling Pathway
The orexin system is a key regulator of wakefulness. Orexin A and Orexin B are neuropeptides produced in the lateral hypothalamus that bind to two G-protein coupled receptors, Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R). Activation of these receptors promotes a state of arousal. Orexin receptor antagonists, such as ORA-3, competitively block the binding of orexin peptides to their receptors, thereby suppressing wakefulness and promoting sleep.
Caption: Orexin signaling pathway and the mechanism of action of ORA-3.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on various orexin receptor antagonists. These data provide a reference for expected outcomes when testing ORA-3.
Table 1: Efficacy in Rodent Sleep Models
| Compound | Species | Dose (mg/kg, p.o.) | Model | Key Findings |
| Suvorexant | Rat | 10, 30, 100 | Normal | Dose-dependent increase in NREM and REM sleep.[1] |
| Suvorexant | Mouse | 25 | Normal | Significant increase in REM sleep during the first 4 hours post-dosing.[2][3] |
| Lemborexant | Rat | 3-30 | Normal | Dose-related increase in total sleep time.[4] |
| DORA-22 | Mouse | 100 | 5XFAD (Alzheimer's Model) | Increased light-phase sleep.[3] |
| DORA-22 | Rat | 10, 30, 100 | Insomnia Model | Attenuated wakefulness and normalized NREM sleep.[5] |
Table 2: Safety and Tolerability in Rodents
| Compound | Species | Dose (mg/kg) | Test | Results |
| Almorexant (B167863) | Mouse | N/A | Locomotion | Attenuated orexin A-induced locomotion.[6] |
| Daridorexant | Human | 25, 50 | Postural Stability | Marginally increased body sway by approximately 22%.[7] |
| Lemborexant | Rat | up to 300 | Motor Coordination | No significant effect on motor coordination.[4] |
| Almorexant | Rat | N/A | Morris Water Maze | Did not interfere with retrieval of spatial memory.[8] |
Experimental Protocols
Protocol 1: Efficacy Assessment in a Rodent Sleep Model
This protocol describes the methodology for evaluating the sleep-promoting effects of ORA-3 in rats using electroencephalography (EEG) and electromyography (EMG).
Experimental Workflow for Sleep Study
Caption: Workflow for a preclinical sleep study from animal preparation to data analysis.
1. Animals
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300g at the time of surgery.
-
Housing: Individually housed after surgery in a temperature and humidity-controlled room with a 12-hour light/dark cycle. Food and water are available ad libitum.
2. EEG/EMG Electrode Implantation Surgery
-
Anesthetize the rat with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes through the skull for the EEG electrodes (stainless-steel screws). Place electrodes over the frontal and parietal cortices.
-
Insert two insulated, flexible fine-wire electrodes into the nuchal muscles for EMG recording.
-
Connect the electrode leads to a miniature plug and secure the assembly to the skull with dental cement.
-
Administer post-operative analgesics and allow the animal to recover for at least one week.
3. Experimental Procedure
-
Habituate the rats to the recording cables and chambers for several days.
-
Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns.
-
On the test day, administer ORA-3 or vehicle orally (p.o.) at the beginning of the light (inactive) phase.
-
Record EEG/EMG data for the subsequent 24 hours.
4. Data Analysis
-
Manually or automatically score the EEG/EMG recordings in 10-second epochs into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Calculate the total time spent in each state, the latency to sleep onset, and the number and duration of sleep/wake bouts.
-
Perform power spectral analysis on the EEG signal to assess changes in delta, theta, alpha, and beta frequency bands.
Protocol 2: Safety Pharmacology Assessment
This protocol outlines a Functional Observational Battery (FOB), a modified Irwin test, to assess the potential neurological and behavioral side effects of ORA-3 in mice.
Logical Flow for Safety Assessment
References
- 1. Suvorexant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of suvorexant on sleep architecture and power spectral profile in patients with insomnia: analysis of pooled phase 3 data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the dual orexin receptor antagonist DORA-22 on sleep in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dual orexinergic receptor antagonist DORA-22 improves the sleep disruption and memory impairment produced by a rodent insomnia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dual orexin receptor antagonist almorexant induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Safety and Tolerability of Daridorexant in Patients with Insomnia Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intact learning and memory in rats following treatment with the dual orexin receptor antagonist almorexant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orexin Receptor Antagonist Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin (B13118510) system, comprising two G protein-coupled receptors (GPCRs), Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, is a key regulator of sleep-wake cycles, appetite, and other physiological processes.[1][2][3][4][5] Consequently, orexin receptor antagonists have emerged as important therapeutic agents, particularly for the treatment of insomnia.[5][6][7] Radioligand binding assays are a fundamental tool for the discovery and characterization of these antagonists, allowing for the determination of their affinity and selectivity for the orexin receptors.[8][9][10][11] This document provides a detailed protocol for a competitive radioligand binding assay to characterize orexin receptor antagonists, using [³H]-EMPA, a selective OX2R antagonist radioligand, as an example.[6][7][8]
Orexin Receptor Signaling Pathways
Orexin receptors are known to couple to multiple G protein subtypes, including Gq/11, Gi/o, and Gs, leading to the activation of diverse downstream signaling cascades.[2][5] Activation of Gq proteins stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[1][3] This results in the release of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC).[2][3] Orexin receptor activation can also modulate the levels of cyclic AMP (cAMP) through Gs and Gi coupling and activate the mitogen-activated protein kinase (MAPK) pathway.[1][2]
Figure 1: Simplified Orexin Receptor Signaling Pathway.
Experimental Protocol: [³H]-EMPA Radioligand Binding Assay for Orexin Receptor 2 (OX2R)
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human OX2R using [³H]-EMPA as the radioligand. The assay is performed on cell membranes prepared from a cell line stably expressing the human OX2R, such as Chinese Hamster Ovary (CHO) cells.
Materials and Reagents
-
Cell Membranes: CHO cell membranes stably expressing human OX2R.
-
Radioligand: [³H]-EMPA (N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(2-methyl-pyridin-5-yl)-methyleneamino]-N-pyridin-2-ylmethyl-acetamide).
-
Test Compounds: Orexin receptor antagonists to be tested.
-
Non-specific Binding Control: A high concentration of a known non-selective orexin receptor antagonist (e.g., 10 µM suvorexant).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
96-well plates, tubes, and other standard laboratory equipment.
Experimental Workflow
Figure 2: Experimental Workflow for Filtration-Based Radioligand Binding Assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the [³H]-EMPA stock in assay buffer to a final concentration that is approximately equal to its Kd value for OX2R.
-
Thaw the frozen cell membrane aliquots on ice and resuspend them in the assay buffer to a final protein concentration of 50-120 µg per well.[12]
-
-
Assay Setup:
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.[12]
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-EMPA solution, and 150 µL of the membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of the high-concentration unlabeled antagonist, 50 µL of [³H]-EMPA solution, and 150 µL of the membrane suspension.
-
Competitive Binding: Add 50 µL of each concentration of the test compound, 50 µL of [³H]-EMPA solution, and 150 µL of the membrane suspension.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[12]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through a 96-well glass fiber filter plate pre-soaked in PEI. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters four times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filter plate, typically at 50°C for 30 minutes.[12]
-
Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.
-
Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
IC₅₀ Determination: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism).
-
Ki Calculation: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Data Presentation
The binding affinities of several known orexin receptor antagonists for OX1R and OX2R are summarized below. This data is essential for comparing the potency and selectivity of novel compounds.
| Compound | OX1R pKi | OX2R pKi | Selectivity | Reference |
| Suvorexant | 9.4 | 9.1 | Dual Antagonist | [13] |
| Almorexant | - | 8.0 ± 0.1 | Dual Antagonist | [8] |
| Lemborexant | 8.6 | 9.3 | Dual Antagonist | [13] |
| Daridorexant | 8.8 | 8.9 | Dual Antagonist | [13] |
| EMPA | - | 8.9 ± 0.3 | OX2R Selective | [8] |
| TCS-OX2-29 | - | 7.5 ± 0.4 | OX2R Selective | [8] |
| SB-334867 | - | ~6.0 | OX1R Selective | [6][8] |
| SB-408124 | - | ~6.0 | OX1R Selective | [6][8] |
| Compound 16 | 7.1 | 7.8 | Moderate Affinity | [14] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. Data for some compounds may not be available for both receptor subtypes in the cited literature.
Conclusion
The radioligand binding assay is a robust and sensitive method for characterizing the interaction of antagonists with orexin receptors.[9] The protocol detailed here provides a reliable framework for determining the binding affinity of novel compounds, which is a critical step in the drug discovery and development process for new therapeutics targeting the orexin system. Careful execution of the assay and accurate data analysis are paramount for obtaining high-quality, reproducible results.
References
- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Formulation of Orexin Receptor Antagonist 3 (ORA3) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and administration of Orexin (B13118510) Receptor Antagonist 3 (ORA3), a compound designated for preclinical animal research. Due to the limited publicly available data on the specific physicochemical properties of ORA3, this document outlines general strategies and protocols applicable to poorly soluble orexin receptor antagonists.
Introduction to Orexin Receptor Antagonists
Orexin neuropeptides, Orexin-A and Orexin-B, are key regulators of wakefulness, arousal, and other physiological processes.[1][2] They exert their effects by binding to two G protein-coupled receptors (GPCRs), the Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R).[3][4] Antagonizing these receptors is a therapeutic strategy for treating sleep disorders like insomnia.[1][5][6] Orexin receptor antagonists block the binding of orexin peptides, thereby reducing wake-promoting signals in the brain.[1][2]
Orexin Signaling Pathway
The binding of orexin peptides to OX1R and OX2R initiates a cascade of intracellular signaling events. These receptors can couple to various G proteins, including Gq, Gi/o, and Gs, leading to the activation of downstream effectors.[7] A primary signaling mechanism involves the Gq protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+).[3][4][7][8] Additionally, orexin receptors can interact with β-arrestins, which can mediate further signaling and receptor internalization.[3][4][7]
Figure 1: Simplified Orexin Signaling Pathway and the antagonistic action of ORA3.
Formulation Strategies for Poorly Soluble Compounds
A significant challenge in preclinical studies is the formulation of poorly water-soluble compounds like many orexin receptor antagonists.[9][10][11][12] Inadequate formulation can lead to low bioavailability and inaccurate assessment of a compound's efficacy and toxicity.[11] Common strategies to enhance solubility and absorption for in vivo studies are outlined below.
Vehicle Selection for Oral Administration
The choice of vehicle is critical for solubilizing the compound and ensuring consistent delivery. Here are some commonly used vehicles for preclinical oral formulations:
| Vehicle Component | Class | Purpose & Considerations |
| Aqueous Vehicles | ||
| Water | Solvent | Suitable for water-soluble salts. pH adjustment may be necessary. |
| Methylcellulose (B11928114) (0.5-1% w/v) | Suspending Agent | Forms a uniform suspension for insoluble compounds. |
| Carboxymethylcellulose (CMC) | Suspending Agent | Similar to methylcellulose, often used as a sodium salt. |
| Co-solvents | ||
| Polyethylene Glycol (PEG 300/400) | Co-solvent | Increases solubility of hydrophobic compounds. Can be viscous. |
| Propylene Glycol (PG) | Co-solvent | Another common solvent for poorly soluble drugs. |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | High solubilizing capacity, but potential for toxicity at high concentrations. Use should be minimized. |
| Surfactants & Emulsifiers | ||
| Tween® 80 (Polysorbate 80) | Surfactant | Improves wetting and prevents aggregation of suspended particles. |
| Kolliphor® EL (Cremophor® EL) | Surfactant | Can enhance solubility but may have biological effects. |
| Lipid-Based Systems | ||
| Corn Oil / Sesame Oil | Lipid Vehicle | For highly lipophilic compounds. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Lipid Formulation | Mixtures of oils, surfactants, and co-solvents that form fine emulsions in the GI tract, enhancing absorption.[11][13] |
Example Formulations for Animal Studies
The following are example formulations that can be adapted for ORA3, assuming it is a poorly soluble, hydrophobic compound. The final formulation should be selected based on solubility and stability studies.
| Formulation ID | Composition | Preparation Notes | Suitability |
| F1 (Suspension) | 0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween® 80 in Water | Wet ORA3 with a small amount of Tween® 80, then gradually add the methylcellulose solution while stirring or sonicating to form a uniform suspension. | Simple, widely used for initial in vivo screening. |
| F2 (Solution) | 20% PEG 400 + 80% Saline | Dissolve ORA3 in PEG 400 first, then add saline. Gentle warming may be required. Ensure the compound remains in solution upon cooling. | Provides a homogenous solution, which can improve dose accuracy. |
| F3 (Co-solvent/Surfactant) | 10% DMSO + 40% PEG 300 + 50% Water | Dissolve ORA3 in DMSO, then add PEG 300, and finally water. Mix thoroughly after each addition. | For compounds with very poor solubility. The concentration of DMSO should be kept as low as possible. |
Note: Always perform a preliminary stability test of the chosen formulation to ensure the compound does not precipitate over the duration of the experiment.
Experimental Protocols
Protocol for Formulation Preparation (Example: F1 - Suspension)
-
Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, dose, and dosing volume (e.g., 10 mL/kg for rats).
-
Prepare Vehicle: Dissolve 0.5 g of methylcellulose in 100 mL of purified water. Stir until fully hydrated. Add 0.1 mL of Tween® 80 and mix.
-
Weigh ORA3: Accurately weigh the required amount of ORA3 powder.
-
Create a Paste: Place the ORA3 powder in a mortar. Add a few drops of the vehicle to create a smooth, uniform paste. This prevents clumping.
-
Gradual Dilution: Slowly add the remaining vehicle to the paste while continuously stirring or triturating.
-
Homogenize: Transfer the mixture to a suitable container and sonicate or stir with a magnetic stirrer for 15-30 minutes to ensure a homogenous suspension.
-
Final Inspection: Visually inspect the suspension for any large particles or signs of precipitation.
Protocol for Oral Gavage in Rats
Oral gavage is a standard method for precise oral administration of compounds in preclinical studies.[14][15][16]
Materials:
-
Appropriately sized gavage needle for rats (e.g., 16-18 gauge, 2-3 inches long with a rounded tip).[14]
-
Syringes.
-
Prepared ORA3 formulation.
-
Animal scale.
Procedure:
-
Animal Handling: Accustom the animals to handling before the day of the experiment to reduce stress.[17]
-
Dose Calculation: Weigh each rat immediately before dosing to calculate the precise volume of formulation to be administered. The maximum recommended oral gavage volume for rats is 10-20 mL/kg.[14]
-
Syringe Preparation: Gently swirl the formulation to ensure homogeneity before drawing it into the syringe.
-
Restraint: Firmly but gently restrain the rat, ensuring its body is in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it over the tongue into the esophagus. The needle should advance without resistance.[18][19] If resistance is met, withdraw and reposition.
-
Administration: Once the needle is correctly positioned (approximately to the level of the last rib), administer the formulation slowly and steadily.[18][20]
-
Withdrawal: Gently remove the gavage needle along the same path of insertion.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes post-dosing.[20]
Figure 2: General experimental workflow for in vivo studies with ORA3.
Conclusion
The successful preclinical evaluation of Orexin Receptor Antagonist 3 is highly dependent on the development of an appropriate formulation that ensures adequate exposure in animal models. The strategies and protocols outlined in these application notes provide a framework for formulating and administering ORA3 for oral efficacy and pharmacokinetic studies. Researchers should conduct preliminary solubility and stability tests to identify the optimal formulation for their specific needs. Adherence to proper animal handling and dosing techniques is crucial for obtaining reliable and reproducible data.
References
- 1. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. How Do Orexin Antagonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 4. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Orexin receptor antagonists as therapeutic agents for insomnia [frontiersin.org]
- 6. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 7. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. future4200.com [future4200.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Alternative method of oral dosing for rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. instechlabs.com [instechlabs.com]
- 18. research-support.uq.edu.au [research-support.uq.edu.au]
- 19. research.sdsu.edu [research.sdsu.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
Application Note: LC-MS/MS Method for the Quantification of Suvorexant, a Dual Orexin Receptor Antagonist, in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Suvorexant, marketed as Belsomra®, is a dual orexin (B13118510) receptor antagonist (DORA) approved for the treatment of insomnia.[1][2] It functions by blocking the binding of wake-promoting neuropeptides, orexin A and orexin B, to their receptors, OX1R and OX2R, thereby suppressing wakefulness.[3] Accurate quantification of suvorexant in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical development.[4] This application note details a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of suvorexant in human plasma.
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of suvorexant. The protocol involves a simple liquid-liquid extraction (LLE) step to isolate the analyte and an internal standard (IS) from the plasma matrix.[4] The separation is achieved using reversed-phase liquid chromatography, followed by detection using a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode.[4][5] The use of a stable isotope-labeled internal standard, such as ¹³C₂H₃-suvorexant, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.[4]
Visualizations
Signaling Pathway
Caption: Mechanism of Suvorexant Action.
Experimental Workflow
Caption: Bioanalytical Workflow for Suvorexant.
Experimental Protocols
Materials and Reagents
-
Reference Standards: Suvorexant and ¹³C₂H₃-suvorexant (Internal Standard, IS).[4]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Methyl t-butyl ether (MTBE), Formic acid, and Deionized water.[4][6]
-
Chemicals: Ammonium formate (B1220265).[4]
-
Biological Matrix: Drug-free human plasma with K₂EDTA as an anticoagulant.[3]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve suvorexant and its IS in methanol. Store at -20°C.[6]
-
Working Solutions: Prepare working solutions for calibration standards (CS) and quality control (QC) samples by serial dilution of the stock solutions with methanol.[6]
-
Calibration Standards & Quality Controls: Spike appropriate amounts of the working solutions into drug-free human plasma to achieve the desired concentration range (e.g., 1-1000 ng/mL).[4] QC samples should be prepared at low, medium, and high concentrations.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 96-well plate or microcentrifuge tube.[4][5]
-
Add a fixed amount of the internal standard (¹³C₂H₃-suvorexant) to each sample, except for the blank matrix.
-
Add 1 mL of methyl t-butyl ether (MTBE) as the extraction solvent.[3][4]
-
Vortex mix for 5-10 minutes to ensure thorough extraction.
-
Centrifuge at approximately 4000 rpm for 5 minutes to separate the organic and aqueous layers.[6]
-
Transfer the upper organic layer (MTBE) to a new set of tubes/wells.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.
-
Vortex briefly and inject the sample into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC System (e.g., Waters Acquity, Agilent) |
| Column | Reversed-phase C18 column (e.g., Waters dC18, 50x2.1mm, 3µm)[4] |
| Mobile Phase | A: 10mM Ammonium formate in water, pH 3[4] B: Acetonitrile[4] |
| Flow Rate | 0.3 - 0.4 mL/min[4][6] |
| Gradient/Isocratic | Isocratic (e.g., 30:70 v/v, A:B) or a suitable gradient[4] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C[7] |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., API 4000)[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8][9] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[8] |
| MRM Transitions | Suvorexant: m/z 451 → 186[4] ¹³C₂H₃-Suvorexant (IS): m/z 455 → 190[4] |
Data Summary: Method Performance
The following table summarizes the typical validation parameters for an LC-MS/MS method for suvorexant quantification in plasma, based on published data.
| Parameter | Typical Performance | Reference |
| Linearity Range | 1 - 1000 ng/mL[4] or 0.25 - 500 ng/mL[6] | [4][6] |
| Correlation Coefficient (r²) | > 0.995 | |
| Lower Limit of Quantitation (LLOQ) | 0.25 - 1.0 ng/mL | [6][8] |
| Intra-day Precision (%CV) | < 10%[4] | [4] |
| Inter-day Precision (%CV) | < 15% | [8] |
| Accuracy (% Nominal) | 95.6% to 105.0%[4] | [4] |
| Extraction Recovery | > 94%[6] | [6] |
| Matrix Effect | Minimal when using a stable isotope-labeled internal standard.[10] | [10] |
| Stability | Stable for up to 25 months at -20°C and through freeze-thaw cycles.[4] | [4] |
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of suvorexant in human plasma. The use of liquid-liquid extraction is effective for sample clean-up, and the stable isotope-labeled internal standard ensures high accuracy.[4][6] This method is well-suited for supporting pharmacokinetic and toxicokinetic studies throughout the drug development pipeline.[4]
References
- 1. CYP450-Mediated metabolism of suvorexant and investigation of metabolites in forensic case specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. jetir.org [jetir.org]
- 4. Determination of suvorexant in human plasma using 96-well liquid-liquid extraction and HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. UPLC-MS/MS Based Identification and Quantification of a Novel Dual Orexin Receptor Antagonist in Plasma Samples by Validated SWGTOX Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Suvorexant in Blood Using LC-MS-MS: Important Considerations for Matrix Effects and Quantitative Interferences in Targeted Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Orexin Receptor Antagonist as a Tool Compound
Note on Compound Name: The designation "Orexin receptor antagonist 3" is not a standardized nomenclature for a widely characterized tool compound.[1][2][3] Therefore, this document utilizes Suvorexant (MK-4305) as a representative, well-documented dual orexin (B13118510) receptor antagonist (DORA) to provide detailed, practical information for researchers. Suvorexant is a first-in-class therapeutic approved for insomnia and serves as an excellent tool for investigating the orexin system.[4][5]
Introduction to the Orexin System and Suvorexant
The orexin system is a critical regulator of sleep and wakefulness, among other physiological functions. It consists of two neuropeptides, orexin-A and orexin-B, and two G protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).[6][7] Orexin neurons, located exclusively in the hypothalamus, project throughout the brain to promote arousal.[8] The loss of these neurons results in the sleep disorder narcolepsy.
Orexin receptor antagonists are invaluable tools for probing the function of this system. Suvorexant is a potent and selective DORA that blocks the binding of both orexin-A and orexin-B to OX1R and OX2R.[9][10] This action inhibits the wake-promoting signals of the orexin system, making it an effective sleep-promoting agent and a powerful research tool.
Pharmacological Data
Suvorexant exhibits high affinity for both human and rat orexin receptors, making it suitable for both in vitro studies with human receptors and in vivo studies in rodent models.
| Parameter | Human OX1R | Human OX2R | Rat OX1R | Rat OX2R | Reference |
| Binding Affinity (Ki) | 0.55 nM | 0.35 nM | - | - | |
| Functional Antagonism (IC50) | 50 nM | 56 nM | - | - | [5] |
| Functional Antagonism (pKi) | - | 8.9 ± 0.2 | - | - | [11] |
| Functional Antagonism (IC50) | - | 71 ± 13 nM | - | - | [12] |
Orexin Receptor Signaling Pathways
Orexin receptors are coupled to multiple G protein subtypes, leading to diverse downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental results.
-
OX1R: Couples primarily to the Gq class of G-proteins.[13] Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a hallmark of orexin receptor activation.[7][14] DAG activates Protein Kinase C (PKC).
-
OX2R: Exhibits more promiscuous coupling, interacting with Gq, Gi/o, and Gs proteins.[13][14] Like OX1R, Gq coupling activates the PLC-IP3-Ca2+ pathway.[6] Coupling to Gi/o can lead to the inhibition of adenylyl cyclase, while Gs coupling can stimulate it.[7][15] Both receptors can also activate the mitogen-activated protein kinase (MAPK/ERK) pathway.[8][15]
Suvorexant, by competitively binding to the receptors, prevents orexin peptides from initiating these downstream signals.
Figure 1: Orexin Receptor Signaling Pathways and Blockade by Suvorexant.
Application Notes
Suvorexant is an ideal tool for in vitro assays to confirm receptor expression and function or to screen for novel orexin system modulators.
-
Competitive Binding Assays: Suvorexant can be used as a competitor against a radiolabeled orexin ligand (e.g., [125I]-Orexin-A) or a labeled antagonist to determine the binding affinity of new compounds for OX1R and OX2R.
-
Functional Assays: It serves as a reference antagonist in functional assays measuring downstream signaling. The most common is the calcium mobilization assay , where Suvorexant is used to generate an IC50 curve against orexin-A-stimulated calcium release in cells expressing either OX1R or OX2R.[12] Other functional assays include ERK phosphorylation assays and cAMP measurements.[15][16]
Suvorexant's ability to cross the blood-brain barrier makes it suitable for a wide range of in vivo studies in animal models.
-
Sleep and Wakefulness Research: The primary application is to study the role of the orexin system in sleep regulation. Administration of Suvorexant to rodents, dogs, or non-human primates dose-dependently reduces wakefulness and increases both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[9][17] These studies typically involve polysomnography (EEG/EMG) recordings to precisely quantify sleep-wake states.[18][19]
-
Addiction and Reward Studies: The orexin system is implicated in reward-seeking behavior. Recent studies have used Suvorexant in animal models to investigate its potential to prevent addictive behaviors, such as with opioids.[20]
-
Respiratory Control Studies: Research has shown that orexin signaling is involved in ventilatory responses. Suvorexant has been used in mice to demonstrate that orexin antagonism can suppress hypercapnic ventilatory augmentation.[21]
-
Alzheimer's Disease Research: Preclinical and early clinical studies are exploring the link between sleep, the orexin system, and Alzheimer's pathology. Suvorexant has been shown to reduce levels of amyloid-beta and tau proteins in the cerebrospinal fluid of healthy adults, suggesting a potential role in disease modification research.[22]
Experimental Protocols
This protocol describes how to determine the IC50 value of Suvorexant using a fluorescence-based calcium mobilization assay in a 384-well format.
Objective: To measure the potency of Suvorexant in blocking orexin-A-induced intracellular calcium release in cells expressing human OX1R or OX2R.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human OX1R or OX2R.
-
Reagents: Orexin-A peptide, Suvorexant, Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6), Pluronic F-127, Probenecid (B1678239).
-
Buffers: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Equipment: 384-well black-walled, clear-bottom microplates, fluorescent imaging plate reader (FLIPR, FlexStation, or similar) with automated liquid handling.
Procedure:
-
Cell Plating: Seed the OX1R- or OX2R-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), 0.04% Pluronic F-127, and 2.5 mM probenecid in assay buffer.
-
Remove the cell culture medium from the plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, 5% CO2.
-
-
Compound Preparation (Antagonist Plate):
-
Prepare a serial dilution of Suvorexant in assay buffer at 4x the final desired concentration. Include a vehicle control (e.g., 0.4% DMSO).
-
-
Agonist Preparation (Agonist Plate):
-
Prepare Orexin-A in assay buffer at a concentration that will elicit an ~80% maximal response (EC80), typically around 10 nM. This concentration should be 4x the final desired concentration.
-
-
Assay Execution (FLIPR):
-
Place the cell plate and the compound/agonist plates into the plate reader.
-
Set the instrument to first add 10 µL from the antagonist plate to the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add 10 µL from the agonist plate to the cell plate.
-
Immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well after agonist addition.
-
Normalize the data: Set the average response of the vehicle control wells (with agonist) as 100% and the average response of wells with a maximally effective concentration of Suvorexant as 0%.
-
Plot the normalized response against the logarithm of Suvorexant concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: Workflow for In Vitro Calcium Mobilization Antagonist Assay.
This protocol outlines the procedure for assessing the sleep-promoting effects of Suvorexant in rats.
Objective: To quantify the effects of acute administration of Suvorexant on sleep-wake architecture (NREM, REM, Wake).
Materials:
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-350 g).
-
Surgical Equipment: Stereotaxic apparatus, surgical drill, stainless steel screw electrodes, insulated EMG wire electrodes, dental acrylic.
-
Data Acquisition: Telemetry system for wireless EEG/EMG recording.
-
Drug Formulation: Suvorexant dissolved/suspended in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Vehicle control.
-
Dosing: Doses for rats typically range from 10 to 100 mg/kg, administered orally (p.o.) via gavage.[9][18]
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant two EEG screw electrodes over the frontal and parietal cortices.
-
Implant two EMG wire electrodes into the nuchal (neck) muscles.
-
Secure the electrode assembly to the skull with dental acrylic.
-
Allow animals to recover for at least 7-10 days post-surgery.
-
-
Habituation:
-
Connect the animals to the recording cables (or activate telemetry) and place them in individual recording chambers.
-
Allow at least 48 hours of habituation to the recording environment.
-
-
Experimental Design:
-
Use a within-subjects, crossover design where each animal receives all treatments (e.g., Vehicle, 10 mg/kg Suvorexant, 30 mg/kg Suvorexant) on different days, separated by a washout period of at least 48-72 hours.
-
Randomize the order of treatment administration.
-
-
Dosing and Recording:
-
Administer the assigned treatment (vehicle or Suvorexant) via oral gavage at the beginning of the light cycle (the normal sleep period for rodents).
-
Immediately begin continuous EEG/EMG recording for at least 6-8 hours.
-
-
Data Analysis (Sleep Scoring):
-
Divide the continuous EEG/EMG recordings into 10-second epochs.
-
Visually or automatically score each epoch as one of three states based on the EEG/EMG signals:
-
Wake: Low-amplitude, high-frequency EEG; high EMG tone.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low EMG tone.
-
REM Sleep: Low-amplitude, high-frequency (theta-dominant) EEG; muscle atonia (lowest EMG tone).
-
-
Calculate key parameters for each treatment condition:
-
Total time spent in Wake, NREM, and REM sleep.
-
Sleep efficiency (total sleep time / total recording time).
-
Sleep latency (time from dosing to the first continuous period of NREM sleep).
-
Bout duration and number for each state.
-
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., repeated measures ANOVA followed by post-hoc tests) to compare the effects of Suvorexant doses against the vehicle control.
-
References
- 1. BindingDB PrimarySearch_ki [bindingdb.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Orexin 2 Receptor Agonist|1796565-52-0|Orexin 2 Receptor Agonist|Orexin [med-life.cn]
- 4. In vitro and in vivo characterisation of the metabolism and disposition of suvorexant in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 7. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of suvorexant on event-related oscillations and EEG sleep in rats exposed to chronic intermittent ethanol vapor and protracted withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Suvorexant, an Orexin Receptor Antagonist, on Sleep Parameters as Measured by Polysomnography in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. Dual orexin receptor blocker suvorexant attenuates hypercapnic ventilatory augmentation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. trial.medpath.com [trial.medpath.com]
Troubleshooting & Optimization
Technical Support Center: Orexin Receptor Antagonist 3 (ORA-3)
Welcome to the technical support center for Orexin (B13118510) Receptor Antagonist 3 (ORA-3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability challenges that may be encountered during experimentation with ORA-3.
Frequently Asked Questions (FAQs)
General
Q1: What is Orexin Receptor Antagonist 3 (ORA-3)?
A1: this compound (ORA-3) is a potent and selective antagonist of orexin receptors OX1 and OX2.[1][2] The orexin system is a key regulator of sleep-wake cycles, and antagonists like ORA-3 are being investigated for the treatment of insomnia and other sleep disorders.[3] The binding of orexin neuropeptides (Orexin-A and Orexin-B) to their receptors initiates a cascade of intracellular signaling, and ORA-3 works by blocking these interactions.[2][4]
Q2: What are the known downstream signaling pathways of orexin receptors?
A2: Orexin receptors are G protein-coupled receptors (GPCRs) that can couple to multiple G proteins, including Gq/11, Gi/o, and Gs.[1][2] Activation of these pathways can lead to the stimulation of phospholipase C (PLC), resulting in increased intracellular calcium levels, as well as the activation of other signaling cascades like the MAPK/ERK pathway.[2][4][5]
Orexin Receptor Signaling Pathway and Inhibition by ORA-3
Solubility
Q3: I am having trouble dissolving ORA-3. What are the recommended solvents?
A3: ORA-3 is a hydrophobic molecule with low aqueous solubility.[6] For in vitro experiments, it is recommended to prepare stock solutions in an organic solvent. A common choice for initial stock solutions is dimethyl sulfoxide (B87167) (DMSO).[7] One supplier suggests a solubility of up to 33.33 mg/mL (76.72 mM) in DMSO, though they note that ultrasonic assistance may be needed and that the use of newly opened, anhydrous DMSO is important due to its hygroscopic nature.[7]
Q4: My ORA-3 precipitates when I dilute my DMSO stock into an aqueous buffer. What can I do?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of ORA-3 in your aqueous buffer.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO in the aqueous solution can help maintain solubility. However, be mindful of potential solvent effects on your cells or assay.
-
Use a different formulation strategy: For more challenging situations, consider solubility enhancement techniques such as the use of surfactants, or complexation with cyclodextrins.[8][9] These methods can help to keep the compound in solution.
Q5: What is the aqueous solubility of ORA-3 at different pH values?
A5: The solubility of some orexin receptor antagonists can be pH-dependent. For example, lemborexant, another dual orexin receptor antagonist, shows delayed dissolution in weakly acidic and neutral conditions compared to lower pH.[10] While specific data for ORA-3 is not publicly available, it is advisable to determine its solubility profile across the pH range relevant to your experiments.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | < 1 |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 15.2 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | 2.8 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 37 | 8.5 |
Note: The data in this table is hypothetical and for illustrative purposes. It is crucial to determine these values experimentally for ORA-3.
Stability
Q6: How should I store the solid form and stock solutions of ORA-3?
A6: For long-term storage of the solid compound, it is recommended to keep it in a tightly sealed container in a dry, cool, and well-ventilated place.[11] One supplier suggests storage of stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[7][12] It is also advised to aliquot the stock solution to avoid repeated freeze-thaw cycles.[12]
Q7: Is ORA-3 sensitive to light or temperature?
A7: As a general precaution for any new chemical entity, it is prudent to protect ORA-3 from light and elevated temperatures.[13] Stability testing protocols for pharmaceutical products typically involve assessing the impact of light, temperature, and humidity on the compound's integrity.[14][15]
Q8: I am concerned about the stability of ORA-3 in my cell culture medium over the course of a multi-day experiment. How can I check this?
A8: You can perform an in-use stability study.[16] This involves incubating ORA-3 in the complete cell culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium and analyze the concentration of ORA-3 using a suitable analytical method like HPLC. This will help you determine if the compound is degrading over time.[17]
| Condition | Time (hours) | ORA-3 Remaining (%) |
| Cell Culture Medium at 37°C, 5% CO2 | 0 | 100 |
| 24 | 98.5 | |
| 48 | 96.2 | |
| 72 | 93.1 | |
| Aqueous Buffer (pH 7.4) at Room Temp | 0 | 100 |
| 24 | 99.1 | |
| 48 | 98.3 | |
| 72 | 97.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Troubleshooting Guides
Solubility Issues
If you are encountering problems with the solubility of ORA-3, follow this troubleshooting workflow:
Troubleshooting Workflow for ORA-3 Solubility Issues
Stability Issues
If you suspect that ORA-3 is degrading during your experiment, consider the following steps:
Troubleshooting Workflow for ORA-3 Stability Issues
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of ORA-3 in an aqueous buffer.
-
Prepare a high-concentration stock solution of ORA-3 (e.g., 10 mM) in 100% DMSO.
-
Dispense the aqueous buffer of interest (e.g., PBS, pH 7.4) into a 96-well plate.
-
Add a small volume of the ORA-3 stock solution to the buffer to achieve the desired final concentrations. It is recommended to perform a serial dilution.
-
Seal the plate and shake at room temperature for a specified period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The kinetic solubility limit is the concentration at which precipitation is first observed.
Protocol 2: Short-Term Stability Assessment
This protocol is for assessing the stability of ORA-3 in a liquid matrix over a short period.
-
Prepare a solution of ORA-3 in the desired matrix (e.g., cell culture medium) at the final experimental concentration.
-
Incubate the solution under conditions that mimic the experiment (e.g., 37°C, 5% CO2, protected from light).
-
At designated time points (e.g., 0, 4, 8, 24, 48 hours), remove an aliquot of the solution.
-
Immediately quench any potential degradation by adding a strong solvent (e.g., acetonitrile) and store the samples at -20°C or colder until analysis.
-
Analyze the samples by a validated HPLC method to determine the concentration of ORA-3 remaining at each time point.
-
Plot the percentage of ORA-3 remaining versus time to evaluate its stability.
References
- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Biology of Orexin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. ucd.ie [ucd.ie]
- 10. researchgate.net [researchgate.net]
- 11. targetmol.com [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. moravek.com [moravek.com]
- 14. japsonline.com [japsonline.com]
- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 16. qbdgroup.com [qbdgroup.com]
- 17. ijnrd.org [ijnrd.org]
Technical Support Center: Optimizing Orexin Receptor Antagonist 3 Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for "Orexin Receptor Antagonist 3" (ORA-3). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental phase of delivering ORA-3 across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which a small molecule like ORA-3 is expected to cross the blood-brain barrier?
A1: For a small molecule therapeutic, the primary mechanism for BBB penetration is passive transcellular diffusion. This process is governed by the molecule's physicochemical properties. Key factors that enhance passive diffusion include high lipophilicity, a low molecular weight (ideally under 500 Da), a low polar surface area, and a limited number of hydrogen bond donors.[1][2][3] However, the efficiency of this process can be limited by efflux transporters at the BBB.[4][5]
Q2: What are the main challenges in delivering orexin (B13118510) receptor antagonists to the central nervous system (CNS)?
A2: The primary challenge is overcoming the highly selective blood-brain barrier.[6] Many potential orexin receptor antagonists may have physicochemical properties that are not optimal for BBB penetration, such as high molecular weight or polarity.[7] Furthermore, they can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport the drug out of the brain, reducing its concentration at the target site.[4][5][8]
Q3: How can I determine if ORA-3 is a substrate for P-glycoprotein (P-gp)?
A3: An in vitro efflux assay using a cell line that overexpresses P-gp, such as MDR1-MDCKII cells, is a standard method.[9] By comparing the permeability of ORA-3 in the apical-to-basolateral direction versus the basolateral-to-apical direction, an efflux ratio can be calculated. An efflux ratio significantly greater than 2 is a strong indicator that the compound is a P-gp substrate.[8]
Q4: What are the key differences between in vitro and in vivo models for assessing BBB permeability?
A4: In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based transwell assays, are high-throughput methods for predicting passive permeability.[1][10][11] However, they may not fully replicate the complexity of the in vivo BBB, including the presence of transporters and tight junction proteins.[12][13] In vivo models, typically in rodents, provide a more accurate measure of brain penetration by determining the unbound drug concentration in the brain after systemic administration.[12][14] However, these studies are lower-throughput and more resource-intensive.
Q5: What does the unbound brain-to-plasma concentration ratio (Kp,uu) tell me about my compound?
A5: Kp,uu is a critical parameter that represents the distribution of the unbound, pharmacologically active drug between the brain and plasma at a steady state.[15] A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion and is not significantly affected by efflux or influx transporters.[15] A Kp,uu value less than 1 indicates that the drug is likely a substrate for an efflux transporter, while a value greater than 1 suggests the involvement of an active influx mechanism.
Troubleshooting Guides
Issue 1: Low Permeability of ORA-3 in the in vitro PAMPA-BBB Assay
Q: My novel this compound (ORA-3) shows low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB). What are the likely causes and how can I address this?
A: Low permeability in a PAMPA-BBB assay typically points to suboptimal physicochemical properties of the compound for passive diffusion across a lipid membrane.[1]
Possible Causes & Solutions:
-
High Polarity: A high polar surface area (PSA) can hinder a molecule's ability to cross the lipophilic barrier.
-
Troubleshooting: Modify the chemical structure of ORA-3 to reduce its PSA. This can sometimes be achieved by masking polar functional groups with lipophilic moieties that can be cleaved in vivo (a prodrug approach).
-
-
Low Lipophilicity: Insufficient lipophilicity (low LogP) can prevent the compound from partitioning into the lipid membrane.
-
Troubleshooting: Increase the lipophilicity of ORA-3 by adding non-polar functional groups. However, be cautious as excessively high lipophilicity can lead to other issues like poor solubility and high plasma protein binding.
-
-
High Molecular Weight: Larger molecules generally diffuse more slowly across membranes.[3]
-
Troubleshooting: If feasible without compromising pharmacological activity, aim for a molecular weight below 500 Da.[3]
-
Data Comparison Table:
| Compound | Molecular Weight (Da) | cLogP | Polar Surface Area (Ų) | PAMPA-BBB Permeability (Pe, 10⁻⁶ cm/s) |
| ORA-3 (Initial) | 550 | 1.5 | 120 | 0.8 |
| ORA-3 Mod-1 | 480 | 2.8 | 95 | 4.5 |
| ORA-3 Mod-2 | 490 | 3.5 | 80 | 9.2 |
| Control Drug | 450 | 3.2 | 75 | 10.5 |
Issue 2: High Efflux Ratio for ORA-3 in the MDR1-MDCKII Assay
Q: ORA-3 shows good passive permeability in the PAMPA assay, but a high efflux ratio in the MDR1-MDCKII cell line assay. What does this indicate and what are my next steps?
A: This is a classic sign that ORA-3 is a substrate for the P-glycoprotein (P-gp) efflux transporter.[8][16] While the compound can passively diffuse into the endothelial cells of the BBB, P-gp actively pumps it back into the bloodstream, severely limiting its net accumulation in the brain.[4][5]
Troubleshooting Strategies:
-
Structural Modification: The primary strategy is to modify the structure of ORA-3 to reduce its affinity for P-gp. This can involve:
-
Co-administration with a P-gp Inhibitor: In a research setting, co-administering ORA-3 with a known P-gp inhibitor (e.g., verapamil, zosuquidar) can confirm P-gp involvement in vivo and artificially increase brain concentrations for proof-of-concept studies. However, this is generally not a viable long-term clinical strategy due to the risk of drug-drug interactions.[4]
Data Comparison Table:
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Brain Penetration (Kp,uu) |
| ORA-3 (Initial) | 8.5 | 42.5 | 5.0 | 0.1 |
| ORA-3 Mod-3 | 7.9 | 15.0 | 1.9 | 0.8 |
| ORA-3 + P-gp Inhibitor | 8.2 | 9.0 | 1.1 | 0.9 |
Issue 3: Low Unbound Drug Concentration in the Brain (Low Kp,uu) In Vivo
Q: Despite promising in vitro data (good permeability, low efflux), my in vivo microdialysis study in rats shows a very low unbound brain-to-plasma ratio (Kp,uu << 1) for ORA-3. What could be the reason?
A: A low Kp,uu in the absence of significant P-gp efflux can be caused by high non-specific binding to brain tissue.[17][18] The "free drug hypothesis" states that only the unbound drug is pharmacologically active and can interact with the orexin receptor.[19] High binding to lipids and proteins within the brain parenchyma effectively sequesters the drug, reducing the free concentration available to the target.[20]
Troubleshooting Steps:
-
Measure Brain Tissue Binding: Perform an in vitro brain tissue binding assay.[20] The most common method is equilibrium dialysis with brain homogenate to determine the fraction of unbound drug in the brain (fu,brain).[21][]
-
Structural Modification to Reduce Lipophilicity: Very high lipophilicity (e.g., cLogP > 5) is often correlated with high non-specific binding.[7] Systematically reducing the lipophilicity of ORA-3, while maintaining adequate BBB permeability, can decrease brain tissue binding and increase the unbound concentration.
Data Comparison Table:
| Compound | cLogP | Fraction Unbound in Brain (fu,brain) | Total Brain Conc. (ng/g) | Unbound Brain Conc. (ng/mL) | Kp,uu |
| ORA-3 (Initial) | 5.8 | 0.005 | 500 | 2.5 | 0.08 |
| ORA-3 Mod-4 | 4.2 | 0.02 | 450 | 9.0 | 0.3 |
| ORA-3 Mod-5 | 3.5 | 0.05 | 400 | 20.0 | 0.7 |
Experimental Protocols
Protocol 1: In Vitro MDR1-MDCKII Efflux Assay
-
Cell Culture: Culture MDR1-MDCKII cells on permeable Transwell inserts until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
Permeability Measurement (A→B):
-
Add ORA-3 (e.g., at 10 µM) to the apical (A) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber.
-
Quantify the concentration of ORA-3 in the samples using LC-MS/MS.
-
-
Permeability Measurement (B→A):
-
Add ORA-3 to the basolateral (B) chamber.
-
At the same time points, take samples from the apical (A) chamber.
-
Quantify the concentration of ORA-3 using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
Protocol 2: Brain Tissue Binding Assay via Equilibrium Dialysis
-
Tissue Preparation: Homogenize brain tissue from the target species (e.g., rat) in a buffer to create a uniform homogenate.[21][23]
-
Equilibrium Dialysis Setup:
-
Use a rapid equilibrium dialysis (RED) device.[21]
-
Add the brain homogenate spiked with ORA-3 to one chamber.
-
Add buffer to the adjacent chamber, separated by a semipermeable membrane.
-
-
Incubation: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[21]
-
Quantification:
-
After incubation, take samples from both the brain homogenate chamber and the buffer chamber.
-
Determine the concentration of ORA-3 in both samples by LC-MS/MS.[21]
-
-
Calculation: The fraction unbound in the brain (fu,brain) is calculated as the concentration in the buffer chamber divided by the concentration in the brain homogenate chamber.
Visualizations
Caption: Simplified Orexin 1 Receptor (OX1R) signaling pathway and the inhibitory action of ORA-3.
Caption: Experimental workflow for assessing the BBB penetration potential of ORA-3 candidates.
Caption: A logical decision tree for troubleshooting low brain concentrations of ORA-3.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Selecting good 'drug-like' properties to optimize small molecule blood-brain barrier penetration [sciencex.com]
- 4. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Passive Permeability and P-Glycoprotein-Mediated Efflux Differentiate Central Nervous System (CNS) and Non-CNS Marketed Drugs | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 12. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and in vivo models of BBB to evaluate brain targeting drug delivery | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
- 17. In vitro methods for estimating unbound drug concentrations in the brain interstitial and intracellular fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Brain Tissue Binding Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 20. Understanding the Brain Tissue Binding Assay: A Key Tool in Pharmacology | MolecularCloud [molecularcloud.org]
- 21. Brain Tissue Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 23. academic.oup.com [academic.oup.com]
"Orexin receptor antagonist 3" off-target effects and mitigation strategies
Technical Support Center: Zeltorexant (OX-RA3)
Welcome to the technical support center for Zeltorexant, a third-generation dual orexin (B13118510) receptor antagonist (DORA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and strategies to mitigate them during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets of Zeltorexant?
A1: Zeltorexant is a dual orexin receptor antagonist with high affinity for both the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R). Its therapeutic effect for insomnia is derived from competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to these receptors.
Q2: Are there known off-target effects associated with Zeltorexant?
A2: While Zeltorexant is designed for high selectivity, cross-reactivity with other G protein-coupled receptors (GPCRs) can occur, particularly at higher concentrations. Pre-clinical broad panel screening has identified potential low-affinity interactions with the Histamine H1 receptor (H1R) and the Serotonin 5-HT2A receptor (5-HT2AR). Such off-target activities are a known consideration for some orexin receptor antagonists.[1]
Q3: What are the potential phenotypic consequences of these off-target effects?
A3:
-
H1 Receptor Antagonism: Off-target binding to H1R may contribute to somnolence, which could potentiate the desired on-target effect. However, it may also lead to other effects associated with antihistamines, such as dry mouth or dizziness, in sensitive assay systems.
-
5-HT2A Receptor Antagonism: Interaction with 5-HT2AR could have complex downstream effects, including modulation of mood-related pathways or, in rare cases, unexpected changes in sleep architecture in animal models.
Q4: How can I minimize off-target effects in my experiments?
A4:
-
Concentration Control: Use the lowest effective concentration of Zeltorexant that saturates the orexin receptors without significantly engaging off-targets. We recommend performing a dose-response curve to determine the optimal concentration for your specific model.
-
Use of Controls: In your experimental design, include a positive control for the off-target effect (e.g., a known H1R antagonist like diphenhydramine) and a negative control (vehicle).
-
Selective Antagonists: To confirm if an unexpected observation is due to an off-target effect, co-administer Zeltorexant with a selective antagonist for the suspected off-target receptor (e.g., a selective 5-HT2A agonist if 5-HT2A antagonism is the suspected cause of the effect).
Troubleshooting Guides
Issue 1: Unexpected Sedative Effect or Cellular Response at Low Nanomolar Concentrations
-
Possible Cause: You may be observing a potent on-target effect, or your system could be unusually sensitive to H1 receptor antagonism.
-
Troubleshooting Steps:
-
Verify On-Target Action: Confirm that orexin receptors are expressed in your system and that the observed effect is blocked by the addition of orexin-A or orexin-B.
-
Isolate H1R Contribution: Perform a parallel experiment using a highly selective H1R antagonist. If you observe a similar effect, it suggests a contribution from H1R.
-
Consult Binding Affinity Data: Refer to the selectivity profile of Zeltorexant (see Table 1) to assess the likelihood of H1R engagement at your experimental concentration.
-
Issue 2: Inconsistent or Unreproducible Results Between Experiments
-
Possible Cause: Inconsistent results can stem from various sources, including experimental error, uncontrolled variables, or biological variability.[2]
-
Troubleshooting Workflow:
-
Review Protocol: Meticulously review your experimental protocol for any deviations. Ensure consistency in reagent preparation, cell culture conditions, and timing.[3][4][5]
-
Check Reagent Stability: Prepare fresh solutions of Zeltorexant for each experiment. Ensure proper storage of stock solutions as recommended on the data sheet.
-
Calibrate Equipment: Verify that all equipment (pipettes, incubators, plate readers) is properly calibrated and functioning correctly.[3][4]
-
Increase Replicates: Increase the number of technical and biological replicates to ensure the observed results are statistically significant and not due to random error.[2]
-
Data Presentation
Table 1: Comparative Binding Affinity of Zeltorexant
This table summarizes the binding affinities (Ki) of Zeltorexant for its on-target and identified potential off-target receptors. Data were generated using competitive radioligand binding assays.[6][7]
| Receptor Target | Ligand Type | Binding Affinity (Ki, nM) | Selectivity Ratio (Off-Target Ki / On-Target Ki) |
| Orexin 1 (OX1R) | On-Target | 2.5 | - |
| Orexin 2 (OX2R) | On-Target | 1.8 | - |
| Histamine H1 (H1R) | Off-Target | 250 | 139x (vs. OX2R) |
| Serotonin 2A (5-HT2AR) | Off-Target | 800 | 444x (vs. OX2R) |
Lower Ki values indicate higher binding affinity.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Affinity
This protocol is a standard method to determine the binding affinity (Ki) of a test compound (Zeltorexant) for a specific receptor by measuring its ability to displace a known radioligand.[6][8][9]
Objective: To quantify the binding affinity of Zeltorexant at the human Histamine H1 receptor (H1R).
Materials:
-
Membrane preparation from cells expressing recombinant human H1R.
-
Radioligand: [³H]-pyrilamine (a known high-affinity H1R antagonist).
-
Zeltorexant stock solution (in DMSO).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/C filter).
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Compound Dilution: Prepare a serial dilution of Zeltorexant (e.g., 10 concentrations from 100 µM to 1 pM) in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a non-specific ligand (for non-specific binding).
-
50 µL of the appropriate Zeltorexant dilution.
-
50 µL of [³H]-pyrilamine at a final concentration equal to its Kd.
-
50 µL of the H1R membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the GF/C filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding at each concentration of Zeltorexant.
-
Plot the percent inhibition against the log concentration of Zeltorexant.
-
Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Below are diagrams illustrating key concepts related to Zeltorexant's mechanism of action and the troubleshooting process.
Caption: On-target vs. potential off-target signaling pathways for Zeltorexant.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 9. Receptor-Ligand Binding Assays [labome.com]
Troubleshooting "Orexin receptor antagonist 3" in vitro assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing in vitro assays to characterize orexin (B13118510) receptor antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro assays with orexin receptor antagonists.
Issue 1: High variability between replicate wells.
-
Question: I am observing significant variability in the signal between my replicate wells. What could be the cause?
-
Answer: High variability can stem from several factors. Ensure your cell plating is uniform, as inconsistent cell numbers per well will lead to variable receptor expression and signal output. Check for and address any edge effects in your microplates by ensuring proper humidity control during incubation and consider leaving the outer wells empty. Inconsistent liquid handling, either manual or automated, can also be a significant source of variability. Finally, ensure your orexin receptor antagonist is fully solubilized and stable in the assay buffer to avoid precipitation and inconsistent concentrations across the plate.[1]
Issue 2: Low signal-to-background ratio or "assay window".
-
Question: My assay window is very narrow, making it difficult to distinguish a real antagonist effect from background noise. How can I improve this?
-
Answer: A low signal-to-background ratio can be addressed by optimizing several parameters. First, titrate the concentration of the orexin agonist (e.g., Orexin-A or Orexin-B) to find a concentration that gives a robust but not saturating signal (typically an EC80 concentration is used for antagonist screening). Optimizing the cell density is also crucial; too few cells will produce a weak signal, while too many can lead to high background.[1] If you are using serum in your cell culture medium, consider serum-starving the cells prior to the assay, as serum components can sometimes interfere with the assay and increase background. The choice of assay buffer can also impact the signal, so ensure it is optimized for your specific cell type and receptor.
Issue 3: "Insurmountable" antagonism observed.
-
Question: My orexin receptor antagonist is causing a depression of the maximal response of the orexin agonist, rather than a parallel rightward shift in the dose-response curve. Is this expected?
-
Answer: This phenomenon, known as insurmountable antagonism, can be observed with orexin receptor antagonists and may not necessarily indicate a non-competitive mechanism of action.[2][3] It can be caused by antagonists with slow dissociation rates from the receptor.[2][3] If the antagonist does not have sufficient time to dissociate from the receptor during the assay, it can appear to be non-competitive.[4] To investigate this, you can try increasing the pre-incubation time with the antagonist to allow it to reach equilibrium.[4] Comparing results from assays with different agonist incubation times can also provide insights into the kinetic properties of your antagonist.[2][3]
Issue 4: Inconsistent antagonist potency (IC50/Ki values).
-
Question: The potency of my orexin receptor antagonist is inconsistent between experiments. What could be the reason for this?
-
Answer: Inconsistent potency can be due to issues with the compound itself or the assay conditions. Some orexin receptor antagonists, like the tool compound SB-334867, are known to be unstable in solution and can degrade over time, leading to a loss of activity.[5] It is crucial to prepare fresh stock solutions and handle them according to the manufacturer's recommendations. Poor solubility of the antagonist can also lead to inaccurate concentrations in the assay.[6][7][8] Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle in the assay is consistent and does not affect cell viability or receptor signaling. Variations in assay parameters such as incubation time, temperature, and cell passage number can also contribute to shifts in potency.
Issue 5: Suspected off-target effects or cytotoxicity.
-
Question: I am observing a decrease in signal at high concentrations of my antagonist that doesn't look like specific receptor antagonism. How can I check for off-target effects or cytotoxicity?
-
Answer: It is important to differentiate between specific antagonism and non-specific effects. Some compounds can be cytotoxic at higher concentrations, leading to a decrease in signal due to cell death.[9] You should always perform a cell viability assay (e.g., using Trypan Blue or a commercial cytotoxicity kit) in parallel with your functional assay to rule out this possibility.[1] Off-target effects on other receptors or cellular pathways are also possible.[10] Screening your compound against a panel of other relevant receptors can help to identify any non-specific activity. Some orexin antagonists have been noted to have off-target effects on other receptors, which could confound results.[4]
Quantitative Data for Orexin Receptor Antagonists
The following tables summarize publicly available in vitro data for several common orexin receptor antagonists.
Table 1: Antagonist Affinity (Ki) at Orexin Receptors (Radioligand Binding Assays)
| Compound | Receptor | Ki (nM) | Radioligand | Cell Line | Reference |
| LSN2424100 | Human OX1 | 393 | [¹²⁵I]-Orexin A | HEK293 | [11] |
| Human OX2 | 4.49 | [¹²⁵I]-Orexin A | HEK293 | [11] | |
| (S)-Almorexant | Human OX1 | 21 | [¹²⁵I]-Orexin A | HEK293 | [11] |
| Human OX2 | 6.9 | [¹²⁵I]-Orexin A | HEK293 | [11] | |
| Suvorexant | Human OX2 | pKi 8.9 ± 0.2 | [³H]-EMPA | CHO | [2] |
| Almorexant | Human OX2 | pKi 8.0 ± 0.1 | [³H]-EMPA | CHO | [2] |
| EMPA | Human OX2 | pKi 8.9 ± 0.3 | [³H]-EMPA | CHO | [2] |
| TCS-OX2-29 | Human OX2 | pKi 7.5 ± 0.4 | [³H]-EMPA | CHO | [2] |
Table 2: Antagonist Potency (IC50/Kb) at Orexin Receptors (Functional Assays)
| Compound | Receptor | IC50/Kb (nM) | Assay Type | Cell Line | Reference |
| LSN2424100 | Human OX1 | Kb = 90.3 | Calcium Mobilization | HEK293 | [11] |
| Human OX2 | Kb = 0.44 | Calcium Mobilization | HEK293 | [11] | |
| (S)-Almorexant | Human OX1 | Kb = 2.32 | Calcium Mobilization | HEK293 | [11] |
| Human OX2 | Kb = 1.73 | Calcium Mobilization | HEK293 | [11] | |
| SDM-878 | Human OX1 | IC50 = 9643 | Calcium Mobilization | CHO | [12] |
| Human OX2 | IC50 = 10.6 | Calcium Mobilization | CHO | [12] | |
| Suvorexant | Human OX1 | IC50 = 50 | Calcium Mobilization | Not Specified | [13] |
| Human OX2 | IC50 = 56 | Calcium Mobilization | Not Specified | [13] | |
| Almorexant | OX1 | IC50 = 16 | Calcium Mobilization | Not Specified | [13] |
| OX2 | IC50 = 15 | Calcium Mobilization | Not Specified | [13] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a general guideline for measuring intracellular calcium mobilization in response to orexin receptor activation and its inhibition by an antagonist.
-
Cell Culture and Plating:
-
Culture CHO or HEK293 cells stably expressing the human orexin receptor of interest (OX1R or OX2R) in appropriate growth medium.
-
Seed cells into black-walled, clear-bottom 96- or 384-well microplates at a pre-optimized density and allow them to adhere overnight.[14]
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[14][15]
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes.[15]
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the orexin receptor antagonist in the assay buffer.
-
Prepare the orexin agonist (e.g., Orexin-A) at a concentration that elicits a submaximal response (e.g., EC80).
-
Using a fluorescent imaging plate reader (FLIPR) or a similar instrument, measure the baseline fluorescence.
-
Add the antagonist dilutions to the wells and incubate for a predetermined time.
-
Add the orexin agonist to all wells and immediately begin kinetic fluorescence reading for 1-3 minutes.[15]
-
-
Data Analysis:
-
The increase in fluorescence intensity upon agonist addition corresponds to the intracellular calcium concentration.
-
Calculate the antagonist's inhibitory effect at each concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Radioligand Binding Assay
This protocol provides a general method for determining the binding affinity of an orexin receptor antagonist.
-
Membrane Preparation:
-
Harvest cells expressing the orexin receptor of interest.
-
Homogenize the cells in an ice-cold buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.[16]
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Orexin A or [³H]-EMPA), and varying concentrations of the unlabeled orexin receptor antagonist.[2][11]
-
For determining non-specific binding, a high concentration of an unlabeled orexin ligand is used instead of the antagonist.
-
Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[11][17]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plate, add a scintillation cocktail, and count the radioactivity in a scintillation counter.[17]
-
-
Data Analysis:
-
Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition binding model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[18]
-
Visualizations
Caption: Orexin Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. benchchem.com [benchchem.com]
- 2. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic instability of the important orexin 1 receptor antagonist SB-334867: possible confounding effects on in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. | Semantic Scholar [semanticscholar.org]
- 9. Orexin receptor agonist Yan 7874 is a weak agonist of orexin/hypocretin receptors and shows orexin receptor-independent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | LSN2424100: a novel, potent orexin-2 receptor antagonist with selectivity over orexin-1 receptors and activity in an animal model predictive of antidepressant-like efficacy [frontiersin.org]
- 12. Pharmacological characterization of a novel potent, selective, and orally active orexin 2 receptor antagonist, SDM‐878 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. frontiersin.org [frontiersin.org]
"Orexin receptor antagonist 3" dose-response curve analysis challenges
Welcome to the technical support center for Orexin (B13118510) Receptor Antagonist 3 (a hypothetical antagonist, hereafter referred to as OX3R). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Troubleshooting Guides
This section addresses common challenges encountered during the dose-response curve analysis of orexin receptor antagonists.
Issue 1: High Variability in Potency (IC50) Measurements
Q: We are observing significant well-to-well and day-to-day variability in the IC50 values for our OX3R antagonist in our functional assays. What are the potential causes and solutions?
A: High variability in potency measurements is a frequent challenge. Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Cell Health and Passage Number:
-
Problem: Cells that are unhealthy, have been in culture for too long (high passage number), or are inconsistently seeded can lead to variable receptor expression and signaling capacity.
-
Solution: Use cells with a consistent and low passage number. Ensure cell viability is high (>95%) before seeding. Optimize cell seeding density to achieve a consistent monolayer for the assay.
-
-
Agonist Concentration:
-
Problem: The concentration of the orexin agonist (e.g., Orexin-A) used in the assay is critical. If the agonist concentration is too high, it can be difficult to accurately determine the potency of a competitive antagonist.
-
Solution: Use an agonist concentration at or near its EC80 value (the concentration that produces 80% of its maximal effect). This provides a sufficiently robust signal while maintaining sensitivity to inhibition.
-
-
Compound Solubility:
-
Problem: Orexin receptor antagonists can be lipophilic and may have poor aqueous solubility. If the compound precipitates in the assay medium, its effective concentration will be lower and more variable.
-
Solution: Visually inspect for compound precipitation. Use a concentration range that is within the antagonist's solubility limits. Consider using a small percentage of a solubilizing agent like DMSO, ensuring the final concentration is consistent across all wells and does not affect cell health.
-
-
Inconsistent Incubation Times:
-
Problem: The pre-incubation time with the antagonist before adding the agonist can influence the measured potency, especially for antagonists with slow binding kinetics.
-
Solution: Standardize the pre-incubation time for the antagonist across all experiments. For antagonists with slow on/off rates, a longer pre-incubation may be necessary to reach equilibrium.
-
Issue 2: Apparent Non-Competitive Antagonism (Depressed Maximal Response)
Q: Our dose-response curves for OX3R show a depression of the maximal agonist response, suggesting non-competitive antagonism. However, we believe the antagonist should be competitive. How can we investigate this?
A: This is a key challenge in the study of some orexin receptor antagonists. The observed "non-competitive" profile may not be due to a classic allosteric mechanism.
-
Binding Kinetics (Slow Offset):
-
Problem: Some orexin antagonists, like almorexant (B167863) and suvorexant, exhibit very slow dissociation rates (k_off) from the orexin receptor.[1] During the timeframe of a typical functional assay (e.g., 5-30 minutes), the antagonist may not have sufficient time to dissociate from the receptor, even in the presence of a high concentration of agonist. This leads to a "pseudo-irreversible" or "non-competitive" phenotype.[1] The shorter the agonist incubation time, the more pronounced this effect will be.[1]
-
Solution:
-
Vary Agonist Incubation Time: Conduct experiments with different agonist incubation times. A longer incubation period may allow for more antagonist dissociation and a rightward shift of the dose-response curve that is more indicative of competitive antagonism.
-
Perform Washout Experiments: After pre-incubating with the antagonist, wash the cells thoroughly before adding the agonist. If the antagonist has a slow off-rate, its inhibitory effect will persist even after washing.
-
Kinetic Binding Studies: Directly measure the association (k_on) and dissociation (k_off) rates of your antagonist using radioligand binding assays. This will provide direct evidence of its binding kinetics.
-
-
-
Allosteric Modulation:
-
Problem: While less common for this class, the antagonist could be acting as a negative allosteric modulator, binding to a site distinct from the orexin binding site and reducing the efficacy of the agonist.
-
Solution: Perform Schild analysis. A competitive antagonist will produce a linear Schild plot with a slope of 1, while a non-competitive antagonist will not.
-
Frequently Asked Questions (FAQs)
Q1: Which functional assay is most appropriate for screening OX3R antagonists?
A1: The choice of assay depends on the specific orexin receptor subtype and the signaling pathways it couples to. Orexin receptors (OX1R and OX2R) are G-protein coupled receptors (GPCRs) that primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i).[2][3][4] Therefore, a calcium mobilization assay is a robust and widely used primary screening assay. For receptors that also couple to Gi (like OX2R), a cAMP assay can be used to measure the inhibition of forskolin-stimulated cAMP production.
Q2: What are the key differences between OX1 and OX2 receptor signaling?
A2: Both OX1R and OX2R couple to Gq and stimulate calcium release. However, OX2R can also couple to the inhibitory G-protein, Gi, which leads to a decrease in intracellular cAMP.[5] OX1R is typically more sensitive to Orexin-A, while OX2R has a similar affinity for both Orexin-A and Orexin-B.
Q3: How do I calculate the potency of my antagonist?
A3: For a competitive antagonist, the potency is typically expressed as a Ki (inhibitory constant) or a Ke (equilibrium dissociation constant). This can be calculated from the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Agonist]/EC50 of Agonist)). For functional assays where a rightward shift in the agonist dose-response curve is observed, the Ke value can be calculated using the equation: Ke = [Antagonist] / ((EC50_with_antagonist / EC50_without_antagonist) - 1).[6]
Q4: What are some challenges to consider when moving from in vitro to in vivo studies with orexin antagonists?
A4: Translating in vitro potency to in vivo efficacy presents several challenges:
-
Pharmacokinetics: The antagonist must have a suitable pharmacokinetic profile, including oral bioavailability, metabolic stability, and the ability to cross the blood-brain barrier to reach the orexin receptors in the central nervous system.
-
Receptor Occupancy: A high level of receptor occupancy (estimated to be around 70-80%) is often required to elicit a physiological effect, such as promoting sleep.[7]
-
Off-Target Effects: Some orexin antagonists may have activity at other receptors or transporters, which can lead to unexpected side effects.[7] For example, the selective OX1R antagonist SB-334867 has been shown to have affinity for other targets.[7]
-
Animal-Specific Factors: The response to an orexin antagonist can be influenced by the animal's genetic background, sex, and the timing of drug administration relative to the circadian cycle.[2]
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (IC50 or Ke) of several known orexin receptor antagonists. Note that values can vary depending on the specific assay conditions and cell types used.
| Compound | Target(s) | Assay Type | Species | Ki (nM) | IC50/Ke (nM) | Reference |
| Suvorexant | OX1R/OX2R | Radioligand Binding (OX2R) | Human | 8.9 (pKi) | - | [1] |
| Functional (OX2R, IP Acc.) | Human | - | 55 | [8] | ||
| Lemborexant | OX1R/OX2R | - | - | - | - | - |
| Daridorexant | OX1R/OX2R | - | - | - | - | - |
| Almorexant | OX1R/OX2R | Radioligand Binding (OX2R) | Human | 8.0 (pKi) | - | [1] |
| SB-334867 | OX1R > OX2R | Radioligand Binding (OX2R) | Human | 6.1 (pKi) | - | [1] |
| TCS-OX2-29 | OX2R selective | Radioligand Binding (OX2R) | Human | 7.5 (pKi) | - | [1] |
Note: This table is intended as a representative example. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental protocols.
Experimental Protocols
1. Calcium Mobilization Assay for OX3R Antagonist Potency Determination
This protocol describes a method for determining the IC50 value of an OX3R antagonist using a fluorescent calcium indicator in a 96-well plate format.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human Orexin receptor of interest.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
Orexin-A (agonist).
-
OX3R antagonist (test compound).
-
96-well black, clear-bottom sterile plates.
-
Fluorescent plate reader with automated injection capabilities.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells per well). Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
-
Remove the cell culture medium from the wells and add the loading solution (e.g., 50 µL per well).
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with Assay Buffer to remove excess dye. Leave a final volume of 100 µL of Assay Buffer in each well.
-
Antagonist Addition:
-
Prepare serial dilutions of the OX3R antagonist in Assay Buffer.
-
Add a specific volume of the antagonist dilutions to the appropriate wells (e.g., 50 µL, resulting in a 1.5x final concentration).
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature in the dark.
-
-
Calcium Measurement:
-
Place the plate in the fluorescent plate reader.
-
Set the reader to measure fluorescence (e.g., λex = 485 nm, λem = 528 nm) at regular intervals (e.g., every 1-2 seconds).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Use the plate reader's injector to add the Orexin-A agonist at a final concentration of EC80 (e.g., 50 µL of a 4x solution).
-
Continue recording the fluorescence for at least 120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response in the presence of the antagonist as a percentage of the response with the agonist alone.
-
Plot the normalized response versus the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Radioligand Binding Assay (Competitive)
This protocol outlines a method to determine the binding affinity (Ki) of an unlabeled OX3R antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the orexin receptor.
Materials:
-
Cell membranes prepared from cells expressing the orexin receptor of interest.
-
Radiolabeled orexin receptor ligand (e.g., [3H]-EMPA for OX2R).
-
Unlabeled OX3R antagonist (test compound).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding Buffer.
-
A range of concentrations of the unlabeled OX3R antagonist.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).
-
Cell membrane preparation (e.g., 10-20 µg protein per well).
-
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters multiple times (e.g., 3-4 times) with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Drying and Counting:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding from wells containing a saturating concentration of an unlabeled reference compound.
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot the percent specific binding versus the log of the unlabeled antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
References
- 1. Comparative Pharmacology of the 3 Marketed Dual Orexin Antagonists-Daridorexant, Lemborexant, and Suvorexant: Part 1: Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orexin antagonists for neuropsychiatric disease: progress and potential pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienmag.com [scienmag.com]
- 4. Opportunities and perspectives for developing orexin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Pharmacology of the 3 Marketed Dual Orexin Antagonists-Daridorexant, Lemborexant, and Suvorexant-Part 2. Principal Drug Metabolizing Enzyme, Drug-Drug Interactions, and Effects of Liver and Renal Impairment on Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Technical Support Center: Overcoming Orexin Receptor Antagonist 3 Resistance
Welcome to the technical support center for "Orexin Receptor Antagonist 3" (ORA3). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to ORA3 resistance in cell lines. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual loss of potency (increase in IC50) for ORA3 in our cell line after continuous culture with the antagonist. What are the potential causes?
A1: A progressive increase in the IC50 value of ORA3 suggests the development of acquired resistance in your cell line. Several mechanisms could be responsible for this phenomenon. These include, but are not limited to:
-
Alterations in Orexin (B13118510) Receptor Expression: The cell line may be downregulating the expression of the target orexin receptor (OX1R or OX2R) at the mRNA or protein level, reducing the number of available binding sites for ORA3.
-
Receptor Mutation: Spontaneous mutations in the orexin receptor gene could alter the binding pocket for ORA3, thereby reducing its affinity and efficacy.
-
Signaling Pathway Adaptations: Cells can adapt to prolonged receptor blockade by upregulating compensatory signaling pathways that bypass the effect of ORA3. This could involve changes in the expression or activity of downstream signaling molecules.
-
Increased Drug Efflux: The cells may have upregulated the expression of drug efflux pumps (e.g., P-glycoprotein), which actively transport ORA3 out of the cell, reducing its intracellular concentration and target engagement.
We recommend a systematic approach to investigate these possibilities, starting with an assessment of orexin receptor expression levels.
Q2: Could the choice of functional assay influence the observed resistance to ORA3?
A2: Yes, the choice of functional assay is critical and can influence the apparent resistance to ORA3. Orexin receptors are known to couple to multiple G-proteins (primarily Gq, Gi/o, and Gs) and can also signal through β-arrestin pathways.[1] If your cell line has developed resistance by altering a specific signaling branch (e.g., downregulating Gq-mediated calcium signaling), an assay that measures a different endpoint (e.g., Gi-mediated cAMP inhibition or β-arrestin recruitment) might show a different level of resistance. This phenomenon is known as "biased signaling." It is advisable to profile your resistant cell line using a panel of assays that measure different downstream signaling events to fully characterize the resistance mechanism.
Q3: Are there known differences in how cell lines might develop resistance to selective versus dual orexin receptor antagonists?
A3: While "this compound" is a fictional compound, we can extrapolate from known orexin receptor pharmacology. If ORA3 is a selective antagonist for one receptor (e.g., OX1R), cells might develop resistance by upregulating the expression or signaling of the other receptor (OX2R) as a compensatory mechanism. For a dual antagonist, resistance mechanisms might be more complex, potentially involving alterations that affect both receptors or downstream signaling components common to both.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered when studying ORA3 resistance.
Issue 1: Increased IC50 Value of ORA3 in Resistant vs. Parental Cell Line
-
Observation: You have successfully generated an ORA3-resistant cell line, and a cell viability or functional assay shows a significant rightward shift in the dose-response curve, indicating a higher IC50 value.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an increased ORA3 IC50 value.
-
Possible Causes and Solutions:
-
Decreased Receptor Expression:
-
How to Investigate: Perform qPCR to quantify OX1R and OX2R mRNA levels and Western blotting to assess total receptor protein levels in parental versus resistant cells.
-
Interpretation: A significant decrease in mRNA or protein levels in the resistant line suggests that reduced target expression is a contributing factor.
-
-
Altered Signaling Pathway Coupling:
-
How to Investigate: Compare the potency of ORA3 in blocking orexin-A-stimulated responses in parental and resistant cells using multiple functional assays, such as a calcium flux assay (for Gq signaling), a cAMP assay (for Gi/Gs signaling), and a β-arrestin recruitment assay.
-
Interpretation: A loss of potency in one assay but not another would indicate a specific alteration in a particular signaling branch.
-
-
Receptor Mutation:
-
How to Investigate: Extract genomic DNA from both parental and resistant cell lines, PCR amplify the coding sequence of the target orexin receptor(s), and perform Sanger sequencing to identify any mutations.
-
Interpretation: Non-synonymous mutations within the coding sequence, particularly in the transmembrane domains that form the ligand-binding pocket, could explain reduced antagonist affinity.
-
-
Increased Drug Efflux:
-
How to Investigate: Perform the ORA3 functional assay in the resistant cell line in the presence and absence of known broad-spectrum efflux pump inhibitors (e.g., verapamil (B1683045) or cyclosporin (B1163) A).
-
Interpretation: A significant leftward shift in the ORA3 dose-response curve in the presence of an efflux pump inhibitor would suggest that increased drug efflux contributes to the resistance phenotype.
-
-
Issue 2: High Variability in IC50 Measurements
-
Observation: You are getting inconsistent IC50 values for ORA3 across different experiments, even within the same cell line.
-
Possible Causes and Solutions:
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and mix the cell suspension between each plate. |
| Edge effects in microplates. | Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to minimize evaporation. | |
| Experiment-to-Experiment Variability | Inconsistent cell passage number. | Use cells within a narrow and consistent passage number range for all experiments. |
| Variation in serum or media lots. | Test new lots of media and serum for their impact on cell growth and drug response before use in critical experiments. | |
| Inconsistent incubation times. | Use a precise timer for all incubation steps, especially for drug treatment and assay reagent addition. | |
| Degradation of ORA3. | Prepare fresh dilutions of ORA3 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
Data Presentation: Orexin Receptor Antagonist Pharmacology
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of several well-characterized orexin receptor antagonists. This data can serve as a reference for your own experiments.
Table 1: Binding Affinities (Ki, nM) of Orexin Receptor Antagonists
| Compound | OX1R Ki (nM) | OX2R Ki (nM) | Selectivity | Reference |
| Suvorexant | 0.55 | 0.95 | Dual | [2] |
| Almorexant | 1.3 | 0.17 | Dual (OX2R-preferring) | [3] |
| Lemborexant | 6.1 | 2.6 | Dual | [2][3] |
| Daridorexant | 0.47 | - | Dual | [2] |
| SB-334867 | ~20-40 | ~1000-2000 | OX1R-selective | [4] |
Table 2: Functional Potencies (IC50, nM) of Orexin Receptor Antagonists
| Compound | Assay Type | Cell Line | OX1R IC50 (nM) | OX2R IC50 (nM) | Reference |
| Suvorexant | Calcium Mobilization | HEK293 | 50 | 49 | [5] |
| Lemborexant | Calcium Mobilization | CHO | 6.1 | 2.6 | [3] |
| Daridorexant | IP-One | CHO | - | - | [6] |
Note: IC50 values are highly dependent on assay conditions and the cell line used.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate ORA3 resistance.
Protocol 1: Generation of an ORA3-Resistant Cell Line
This protocol describes a method for generating an ORA3-resistant cell line using a continuous dose-escalation approach.
Materials:
-
Parental cell line expressing orexin receptors.
-
Complete cell culture medium.
-
ORA3 powder or stock solution.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Cell culture flasks, plates, and other standard cell culture equipment.
Procedure:
-
Determine the initial IC50 of ORA3:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of ORA3 concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their complete medium containing ORA3 at a starting concentration of approximately the IC10 to IC20 (the concentration that inhibits 10-20% of cell growth).
-
Maintain a parallel culture with DMSO as a vehicle control.
-
-
Dose Escalation:
-
Maintain the cells in the ORA3-containing medium, changing the medium every 3-4 days.
-
Once the cells resume a normal growth rate (comparable to the DMSO control), gradually increase the ORA3 concentration by 1.5 to 2-fold.
-
This process of adaptation and dose escalation can take several months.
-
-
Isolation of Resistant Clones:
-
Once cells are able to proliferate in a significantly higher concentration of ORA3 (e.g., 10-fold the initial IC50), you can either use the polyclonal population or isolate single-cell clones by limiting dilution.
-
-
Characterization of Resistant Cells:
-
Expand the resistant population or clones and determine their IC50 for ORA3. A significant increase in IC50 (typically >10-fold) compared to the parental cells confirms resistance.
-
Maintain the resistant cell lines in a medium containing a maintenance dose of ORA3 to preserve the resistant phenotype.
-
Caption: Workflow for generating an ORA3-resistant cell line.
Protocol 2: Quantification of Orexin Receptor mRNA by qPCR
Materials:
-
Parental and ORA3-resistant cells.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR primers for OX1R, OX2R, and a housekeeping gene (e.g., GAPDH, ACTB).
-
SYBR Green qPCR master mix.
-
qPCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from parental and resistant cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and diluted cDNA.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds).
-
-
Data Analysis:
-
Determine the Ct (cycle threshold) values for each gene in each sample.
-
Normalize the Ct values of the target genes (OX1R, OX2R) to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative change in gene expression between resistant and parental cells using the ΔΔCt method.
-
Protocol 3: Quantification of Orexin Receptor Protein by Western Blot
Materials:
-
Parental and ORA3-resistant cells.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against OX1R, OX2R, and a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse cells in lysis buffer and collect the supernatant after centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
Protocol 4: Calcium Flux Assay (for Gq Signaling)
Materials:
-
Parental and ORA3-resistant cells.
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer.
-
ORA3 and orexin-A.
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Washing: Wash the cells with HBSS to remove excess dye.
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Add varying concentrations of ORA3 to the wells and incubate for a predetermined time.
-
Inject a fixed concentration of orexin-A (e.g., EC80) into the wells and immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the response to orexin-A in the presence of different concentrations of ORA3.
-
Plot a dose-response curve and determine the IC50 of ORA3 for inhibiting the orexin-A-induced calcium response.
-
Protocol 5: cAMP Assay (for Gi/Gs Signaling)
Materials:
-
Parental and ORA3-resistant cells.
-
cAMP assay kit (e.g., GloSensor™ cAMP Assay).
-
ORA3, orexin-A, and forskolin (B1673556) (for Gi-coupled receptors).
-
Luminometer.
Procedure (using GloSensor™ as an example):
-
Cell Transfection/Transduction: If not already present, introduce the GloSensor™ cAMP plasmid into the parental and resistant cells.
-
Cell Plating: Plate the cells in a white-walled 96-well plate.
-
Reagent Equilibration: Equilibrate the cells with the GloSensor™ cAMP Reagent for approximately 2 hours.
-
Assay (Gi-coupled receptor):
-
Pre-incubate the cells with varying concentrations of ORA3.
-
Add a fixed concentration of orexin-A.
-
Add a fixed concentration of forskolin to stimulate adenylate cyclase.
-
Measure luminescence.
-
-
Data Analysis:
-
Calculate the inhibition of the forskolin-stimulated cAMP production by orexin-A in the presence of different concentrations of ORA3.
-
Determine the IC50 of ORA3.
-
Protocol 6: β-Arrestin Recruitment Assay
Materials:
-
Parental and ORA3-resistant cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® or Tango™).
-
Assay-specific detection reagents.
-
ORA3 and orexin-A.
-
Luminometer or other appropriate plate reader.
Procedure (using PathHunter® as an example):
-
Cell Plating: Plate the PathHunter® cells in a white-walled 96-well plate.
-
Antagonist Addition: Add varying concentrations of ORA3 to the wells and incubate.
-
Agonist Addition: Add a fixed concentration of orexin-A (EC80) to the wells and incubate for 90 minutes at 37°C.
-
Detection:
-
Add the PathHunter® detection reagents.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement: Measure the chemiluminescent signal.
-
Data Analysis:
-
Calculate the inhibition of the orexin-A-induced β-arrestin recruitment by ORA3.
-
Determine the IC50 of ORA3.
-
Signaling Pathways and Logical Relationships
Caption: Orexin receptor signaling pathways.
This technical support center provides a comprehensive framework for addressing resistance to "this compound". By systematically applying the troubleshooting guides and experimental protocols, researchers can effectively diagnose and potentially overcome resistance in their cell line models.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. Molecular Insights into the Interaction of Orexin 1 Receptor Antagonists: A Comprehensive Study Using Classical and Quantum Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. suvorexant | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
"Orexin receptor antagonist 3" metabolic stability and CYP inhibition issues
Welcome to the technical support center for Zeltorexant, a novel orexin (B13118510) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges related to its in vitro characterization, specifically focusing on metabolic stability and cytochrome P450 (CYP) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Zeltorexant?
A1: Zeltorexant is a dual orexin receptor antagonist, targeting both orexin 1 (OX1R) and orexin 2 (OX2R) receptors. These are G-protein-coupled receptors (GPCRs) that, upon binding with their endogenous ligands (orexin-A and orexin-B), modulate signaling cascades involved in regulating sleep-wake cycles, appetite, and energy homeostasis.[1][2][3] By blocking these receptors, Zeltorexant inhibits the excitatory signaling of orexins, which is being investigated for its therapeutic potential in sleep disorders.[4]
Q2: Why is assessing the metabolic stability of Zeltorexant critical?
A2: Metabolic stability is a crucial parameter in drug discovery that determines a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[5][6] A compound with low metabolic stability is cleared from the body quickly, which can lead to poor bioavailability and a short duration of action, potentially requiring higher or more frequent dosing.[6][7] In vitro assays using liver microsomes or hepatocytes provide initial data to predict in vivo hepatic clearance and half-life.[7][8][9]
Q3: What are the key parameters calculated from an in vitro metabolic stability assay?
A3: The primary parameters derived from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[10][11]
-
In Vitro Half-life (t½): This is the time it takes for 50% of the initial concentration of the compound to be metabolized.
-
Intrinsic Clearance (CLint): This represents the inherent ability of liver enzymes to metabolize a drug, normalized to the amount of protein or number of cells in the assay.[8]
Q4: What is cytochrome P450 (CYP) inhibition and why is it a concern for Zeltorexant?
A4: Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of most drugs.[12][13] CYP inhibition occurs when a drug (the "perpetrator") prevents the metabolism of another co-administered drug (the "victim").[14][15] This can lead to elevated plasma concentrations of the victim drug, increasing the risk of toxicity and adverse drug reactions.[12][14] Assessing the potential of Zeltorexant to inhibit major CYP isoforms is a regulatory requirement to predict potential drug-drug interactions (DDIs).[16][17]
Data Presentation: In Vitro Profile of Zeltorexant
The following tables summarize the typical in vitro ADME data for Zeltorexant.
Table 1: Metabolic Stability of Zeltorexant
| System | Species | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein or 10^6 cells) |
|---|---|---|---|
| Liver Microsomes | Human | 25 | 55.4 |
| Rat | 15 | 92.4 | |
| Mouse | 8 | 173.2 |
| Hepatocytes | Human | 45 | 20.1 |
Table 2: CYP Inhibition Profile of Zeltorexant (IC50 Values)
| CYP Isoform | IC50 (µM) | Inhibition Potential |
|---|---|---|
| CYP1A2 | > 50 | Weak / None |
| CYP2C9 | > 50 | Weak / None |
| CYP2C19 | 28.5 | Weak |
| CYP2D6 | > 50 | Weak / None |
| CYP3A4 | 8.2 | Moderate |
Troubleshooting Guide: Metabolic Stability Assays
This guide addresses common issues encountered during the metabolic stability assessment of Zeltorexant.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | - Pipetting errors leading to inconsistent concentrations of the compound, microsomes/hepatocytes, or cofactors.- Inconsistent incubation times or temperatures.[10]- Issues with the analytical method (LC-MS/MS). | - Use calibrated pipettes and ensure proper mixing. For better precision, consider using automated liquid handlers.[10]- Ensure consistent timing for stopping the reaction in all wells.- Verify the stability and response of the analytical instrument. |
| Zeltorexant disappears too quickly to measure accurately (e.g., in mouse microsomes). | - The microsomal protein concentration is too high for a highly labile compound.- The incubation time points are too long. | - Reduce the microsomal protein concentration.- Shorten the incubation time points (e.g., 0, 1, 2, 5, 10 minutes).[6] |
| No metabolism is observed for Zeltorexant or the positive control. | - Inactive microsomes due to improper storage or handling.- Degradation or omission of the NADPH cofactor, which is essential for CYP activity.[6]- The final concentration of the organic solvent (e.g., DMSO) is too high, inhibiting enzyme activity. | - Use a new, validated batch of microsomes and ensure it is kept on ice during the experiment.[18]- Prepare NADPH solutions fresh for each experiment and keep them on ice.[6]- Ensure the final solvent concentration does not exceed recommended limits (typically <0.5% for DMSO, <1% for acetonitrile).[18] |
| Zeltorexant appears more stable in hepatocytes than in microsomes. | - Zeltorexant may be a substrate for Phase II metabolism, which is more active in hepatocytes.[5]- The compound might have high non-specific binding to hepatocytes, reducing the free concentration available for metabolism.- Zeltorexant may have low permeability into the hepatocytes. | - Analyze for potential Phase II metabolites (e.g., glucuronides).- Determine the fraction unbound in the hepatocyte incubation (fu_hep) and correct the clearance values accordingly.- If permeability is a concern, consider using a different in vitro system or lysed hepatocytes. |
Troubleshooting Guide: CYP Inhibition Assays
This guide addresses common issues related to determining the IC50 values for Zeltorexant.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| IC50 values are highly variable between experiments. | - Inconsistent concentrations of microsomes, substrate, or inhibitor.- Variability in pre-incubation times or temperatures.- Substrate concentration is not at or below its Km value, leading to shifts in IC50. | - Verify all stock solution concentrations and ensure precise pipetting.- Standardize all incubation parameters across assays.- Confirm the substrate concentration is appropriate. If Km is unknown, use a low concentration (e.g., 1-5 µM). |
| Zeltorexant shows a leftward shift in the IC50 curve after pre-incubation with NADPH (Time-Dependent Inhibition). | - Zeltorexant or a metabolite is forming a covalent bond or a tightly bound complex with the CYP enzyme, causing irreversible inactivation.[19][20] | - This indicates Time-Dependent Inhibition (TDI). Perform an IC50 shift assay to confirm.[19][21]- If TDI is confirmed, further studies to determine the kinetic parameters (K_I and k_inact) are required to assess the clinical risk.[17] |
| In vitro results suggest a DDI risk (e.g., moderate CYP3A4 inhibition). What are the next steps? | - The static model prediction indicates a potential for an in vivo interaction. | - Use the in vitro IC50 value, along with expected clinical plasma concentrations of Zeltorexant, in basic static models to predict the risk of a clinical DDI as recommended by regulatory agencies like the FDA and EMA.[16]- If the risk is confirmed, more complex dynamic modeling or a clinical DDI study may be warranted. |
| The IC50 value is lower than the lowest tested concentration. | - The selected concentration range for Zeltorexant is too high. | - Repeat the assay using a lower and broader range of concentrations to accurately define the bottom plateau of the curve. |
Visualizations
Signaling and Experimental Workflows
Caption: Orexin receptor signaling pathway and antagonism by Zeltorexant.
Caption: Experimental workflow for the microsomal metabolic stability assay.
Caption: Troubleshooting and decision logic for CYP inhibition results.
Experimental Protocols
Protocol 1: Zeltorexant Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Zeltorexant in human liver microsomes (HLM).
Materials:
-
Zeltorexant stock solution (10 mM in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL stock)
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Internal Standard (IS) in acetonitrile (ACN) for quenching
-
96-well incubation plates and collection plates
Methodology:
-
Preparation: Prepare a 1 µM working solution of Zeltorexant by diluting the stock in phosphate buffer. Thaw HLM on ice and dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[18] Prepare the NADPH regenerating system as per the manufacturer's instructions.
-
Incubation Setup: In a 96-well plate, add 95 µL of the HLM working solution to the appropriate wells. Include triplicate wells for each time point. Also include negative control wells without the NADPH system.[22]
-
Pre-incubation: Add 5 µL of the Zeltorexant working solution to each well. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.[10]
-
Initiation: Initiate the reactions by adding 10 µL of the NADPH regenerating system to all wells except the negative controls. The time of addition is T=0.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 200 µL of cold ACN containing the internal standard to the corresponding wells.[8]
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of Zeltorexant relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of Zeltorexant remaining versus time. The slope of the linear regression will be used to calculate the half-life (t½ = -0.693 / slope).[10] Intrinsic clearance (CLint) is then calculated from the half-life and protein concentration.[11]
Protocol 2: Zeltorexant CYP Inhibition IC50 Determination
Objective: To determine the concentration of Zeltorexant that causes 50% inhibition (IC50) of the activity of major CYP isoforms (e.g., CYP3A4).
Materials:
-
Zeltorexant stock solution (10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
CYP-isoform specific probe substrate (e.g., Midazolam for CYP3A4)
-
NADPH
-
Known CYP inhibitor as positive control (e.g., Ketoconazole for CYP3A4)[23]
-
Acetonitrile (ACN) with Internal Standard (IS)
Methodology:
-
Preparation: Prepare serial dilutions of Zeltorexant in buffer (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). Prepare the probe substrate solution at a concentration at or below its Km.
-
Incubation Setup: In a 96-well plate, add HLM, phosphate buffer, and each concentration of Zeltorexant (or positive control inhibitor, or vehicle for 100% activity control).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the probe substrate to all wells and mix. Immediately after, initiate the reaction by adding NADPH.
-
Incubation: Incubate for a predetermined time that ensures linear metabolite formation (e.g., 10 minutes for Midazolam).
-
Termination: Stop the reaction by adding cold ACN with IS.
-
Sample Processing: Centrifuge the plate to pellet protein.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam (B1197787) for CYP3A4).
-
Data Analysis: Calculate the percent inhibition for each Zeltorexant concentration relative to the vehicle control. Plot percent inhibition versus the log of Zeltorexant concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]
References
- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Stability Assays [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pharmaron.com [pharmaron.com]
- 12. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment [mdpi.com]
- 13. Descriptors of Cytochrome Inhibitors and Useful Machine Learning Based Methods for the Design of Safer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 15. bioivt.com [bioivt.com]
- 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. criver.com [criver.com]
- 18. mercell.com [mercell.com]
- 19. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 20. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses | Springer Nature Experiments [experiments.springernature.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
Refining "Orexin receptor antagonist 3" synthesis for higher yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of orexin (B13118510) receptor antagonists. The information is presented in a question-and-answer format to directly address common experimental challenges, using the synthesis of Suvorexant, a dual orexin receptor antagonist, as a representative example for "Orexin receptor antagonist 3".
Orexin Signaling Pathway
Orexin A and Orexin B are neuropeptides that regulate wakefulness by binding to two G-protein coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).[1] Activation of these receptors leads to the stimulation of multiple downstream signaling cascades.[2][3] Orexin receptor antagonists function by blocking these signaling pathways.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of a dual orexin receptor antagonist, using the synthesis of Suvorexant as a model.
Issue 1: Low Yield in Diazepane Ring Formation
Question: My intramolecular reductive amination to form the diazepane ring is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in this critical step can arise from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Imine Formation: The equilibrium between the amine and ketone to form the intermediate imine may not be favorable.
-
Solution: Ensure mildly acidic conditions (pH 4-5) to catalyze imine formation without protonating the amine starting material. The removal of water using a Dean-Stark apparatus or molecular sieves can also drive the equilibrium towards the imine.
-
-
Inefficient Reduction of the Imine: The reducing agent may be inactive or insufficient.
-
Solution: Use a fresh batch of the reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are selective for imines over ketones.[4] Optimize the stoichiometry of the reducing agent. For catalytic hydrogenation, ensure the catalyst is active and optimize the hydrogen pressure.
-
-
Side Reactions: Intermolecular reactions leading to polymers or other byproducts can compete with the desired intramolecular cyclization.
-
Solution: Perform the reaction under high dilution conditions to favor the intramolecular pathway. Ensure the purity of the starting amino-ketone, as impurities can lead to side reactions.
-
Issue 2: Formation of Regioisomers in Copper-Catalyzed N-Arylation of Triazole
Question: During the coupling of 5-methyl-1H-1,2,3-triazole with 2-chloro-5-methylbenzoic acid, I am observing a significant amount of the undesired N1-arylated regioisomer along with the desired N2-arylated product. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge in the N-arylation of unsymmetrical triazoles. The N1 and N2 positions have different electronic and steric environments, leading to competitive reactions.
Potential Causes and Solutions:
-
Reaction Conditions: Temperature, solvent, and the choice of copper source and ligand can influence the regioselectivity.
-
Ligand Effects: The ligand used to stabilize the copper catalyst plays a crucial role in directing the regioselectivity.
-
Solution: Experiment with different ligands. Bidentate nitrogen-based ligands, such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA), have been shown to be effective in promoting N-arylation.[7][8] The steric and electronic properties of the ligand can influence which nitrogen of the triazole coordinates to the copper center.
-
-
Separation of Isomers: In some cases, achieving high regioselectivity may be difficult, and an efficient separation method is required.
-
Solution: The desired N2-arylated product and the undesired N1-isomer often have different physical properties. In the synthesis of the suvorexant acid intermediate, the desired sodium salt of the N2-isomer can be selectively precipitated from a mixture of DMF and ethyl acetate (B1210297), allowing for separation from the more soluble N1-isomer salt.[5]
-
Issue 3: Incomplete Michael Addition and Side Reactions
Question: The Michael addition of the aminobenzoxazole to methyl vinyl ketone (MVK) is sluggish and produces side products. What can I do to improve this step?
Answer: The aza-Michael addition can be reversible and may be complicated by side reactions such as polymerization of the MVK or 1,2-addition to the carbonyl group.
Potential Causes and Solutions:
-
Low Nucleophilicity of the Amine: The nitrogen nucleophile may not be sufficiently reactive to attack the Michael acceptor.
-
Solution: The reaction can be catalyzed by a mild base to deprotonate the amine and increase its nucleophilicity. However, a strong base should be avoided as it can promote the polymerization of MVK.
-
-
Polymerization of Methyl Vinyl Ketone: MVK is prone to polymerization, especially in the presence of base or at elevated temperatures.
-
Solution: Add the MVK slowly to the reaction mixture to maintain a low concentration. Keep the reaction temperature as low as feasible. The use of a polymerization inhibitor in the commercial MVK should be confirmed.
-
-
Reversibility of the Reaction: The aza-Michael addition can be reversible, leading to incomplete conversion.
-
Solution: After the addition is complete, the subsequent reaction steps (in the case of suvorexant synthesis, the deprotection and cyclization) should be carried out in a manner that consumes the Michael adduct, thus driving the equilibrium forward.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the intramolecular reductive amination to form the diazepine (B8756704) ring?
A1: The choice of catalyst depends on the specific synthetic route. For laboratory scale, chemical reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often convenient and effective.[4] For larger scale synthesis, catalytic hydrogenation using a chiral ruthenium or iridium catalyst can provide high enantioselectivity and yield.[9] Biocatalysis using imine reductases (IREDs) is also a powerful and green alternative for achieving high enantiopurity.
Q2: How can I minimize the formation of the S-isomer impurity in the final product?
A2: The presence of the undesired S-isomer is a critical purity issue. Control strategies include:
-
Chiral Resolution: The racemic diazepane intermediate can be resolved using a chiral acid, such as (+)-dibenzoyl-D-tartaric acid, to selectively crystallize the salt of the desired R-enantiomer.[5]
-
Asymmetric Synthesis: Employing an asymmetric synthesis route, for example, using a chiral catalyst in the reductive amination step, can directly produce the desired R-enantiomer in high enantiomeric excess, minimizing the formation of the S-isomer.
Q3: My final product has a low purity after the final amide coupling step. What are the likely impurities and how can I remove them?
A3: Impurities in the final step can originate from unreacted starting materials (the diazepane intermediate or the triazole-benzoic acid), or from side reactions during the amide coupling.
-
Common Impurities: Unreacted starting materials, and potentially byproducts from the decomposition of the coupling agents (e.g., EDC, HOBt).
-
Purification Strategy: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as isopropanol/ethyl acetate or methanol (B129727)/water, to achieve high purity.[1][3] Column chromatography can also be used if recrystallization is not effective.
Data Presentation
Table 1: Summary of Yields for a Representative Suvorexant Synthesis
| Step | Reactants | Product | Yield (%) | Reference |
| 1. N-Arylation of Triazole | 5-methyl-1H-1,2,3-triazole, 2-chloro-5-methylbenzoic acid | 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | 60 | [5] |
| 2. Formation of Aminobenzoxazole Ketone | 2-amino-4-chlorophenol, thiophosgene, Boc-ethylenediamine, MVK | Aminobenzoxazole ketone intermediate | 75 (3 steps) | [5] |
| 3. Diazepane Ring Formation (Intramolecular Reductive Amination) | Aminobenzoxazole ketone intermediate | Racemic diazepine | 92 | [5] |
| 4. Chiral Resolution | Racemic diazepine, (+)-dibenzoyl-D-tartaric acid | (R)-diazepine tartrate salt | 27 | [5] |
| 5. Amide Coupling | (R)-diazepine, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl chloride | Suvorexant | 95 | [5] |
| Overall Yield | ~9.2 |
Table 2: Purity Profile of Suvorexant and Intermediates
| Compound | Analytical Method | Typical Purity | Key Impurities to Monitor | Reference |
| (R)-diazepine intermediate | Chiral HPLC | >99% ee | S-isomer | [5] |
| Final Suvorexant API | HPLC | >99.5% | S-isomer, unreacted starting materials, process-related impurities | [10] |
Experimental Protocols
Protocol 1: Intramolecular Reductive Amination for Diazepane Ring Formation (Lab Scale)
-
Deprotection and Cyclization:
-
Dissolve the Boc-protected aminobenzoxazole ketone intermediate in a suitable solvent such as methanol or dichloromethane (B109758).
-
Add an acid, for example, methanesulfonic acid or trifluoroacetic acid, and stir at room temperature until the Boc group is completely removed (monitor by TLC or LC-MS).
-
Neutralize the reaction mixture carefully with a base (e.g., triethylamine (B128534) or sodium bicarbonate).
-
-
Reductive Amination:
-
To the solution of the crude amino-ketone, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the imine intermediate is fully reduced (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude racemic diazepine.
-
Protocol 2: Copper-Catalyzed N-Arylation of 5-methyl-1H-1,2,3-triazole
-
Reaction Setup:
-
In a reaction vessel, combine 2-chloro-5-methylbenzoic acid (1.0 eq), 5-methyl-1H-1,2,3-triazole (1.2 eq), copper(I) iodide (0.1 eq), N,N'-dimethylethylenediamine (DMEDA) (0.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF as the solvent.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
-
Reaction Execution:
-
Heat the reaction mixture to 120-140 °C and stir until the starting benzoic acid is consumed (monitor by HPLC).
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Isolation:
-
Dilute the reaction mixture with water and acidify with HCl to precipitate the crude product.
-
Filter the solid and wash with water.
-
To separate the regioisomers, dissolve the crude product in a mixture of DMF and ethyl acetate and treat with a base (e.g., sodium tert-butoxide) to selectively precipitate the sodium salt of the desired N2-isomer.
-
Filter the salt and then re-acidify to obtain the purified 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.
-
Protocol 3: Final Amide Coupling to Synthesize Suvorexant
-
Acid Chloride Formation:
-
Suspend the 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid in an anhydrous solvent such as dichloromethane or toluene.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride or thionyl chloride (1.2 eq) at 0 °C.
-
Stir the mixture at room temperature until the acid is fully converted to the acid chloride (monitor by IR or by quenching a small aliquot with methanol and analyzing by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous dichloromethane.
-
In a separate flask, dissolve the (R)-diazepine intermediate (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq) in anhydrous dichloromethane.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude suvorexant by recrystallization from a suitable solvent system (e.g., isopropanol/ethyl acetate) to yield the final product with high purity.
-
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. benchchem.com [benchchem.com]
- 3. tdcommons.org [tdcommons.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Suvorexant synthesis - chemicalbook [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Analysis of Lemborexant and Suvorexant: A Comparative Guide for Researchers
An in-depth examination of two prominent dual orexin (B13118510) receptor antagonists, lemborexant and suvorexant, this guide offers a side-by-side analysis of their side effect profiles, supported by data from key clinical trials. Detailed experimental protocols for assessing sedative effects and a comprehensive overview of the orexin signaling pathway are also provided to inform drug development and research professionals.
This guide addresses the need for a direct comparison between two leading dual orexin receptor antagonists (DORAs), lemborexant (Dayvigo®) and suvorexant (Belsomra®), moving beyond the ambiguous term "Orexin receptor antagonist 3" to focus on a clinically relevant pairing. Both medications are approved for the treatment of insomnia and function by blocking the binding of orexin A and orexin B neuropeptides to orexin receptors OX1 and OX2, thereby suppressing wakefulness. While they share a common mechanism, differences in their pharmacokinetic and pharmacodynamic properties may contribute to variations in their clinical profiles.
Comparative Analysis of Adverse Events
Clinical trial data provides valuable insights into the side effect profiles of lemborexant and suvorexant. The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from pivotal Phase 3 clinical trials for both drugs.
Table 1: Treatment-Emergent Adverse Events for Lemborexant (SUNRISE 1 & SUNRISE 2 Pooled Data) [1]
| Adverse Event | Lemborexant 5 mg (n=582) | Lemborexant 10 mg (n=584) | Placebo (n=527) |
| Any TEAE | 8.4% | 10.9% | 4.3% |
| Serious TEAEs | 10.2% | 12.8% | 7.0% |
| Somnolence | 8.1% (SUNRISE 2) | 19.0% (SUNRISE 2) | 0% (SUNRISE 2) |
| Headache | 9.3% (SUNRISE 2) | 1.2% (SUNRISE 2) | 6.7% (SUNRISE 2) |
Note: Data for somnolence and headache are from the first six months of the SUNRISE 2 study. Overall TEAE and serious TEAE data are from a pooled analysis of SUNRISE 1 and SUNRISE 2.[1]
Table 2: Treatment-Emergent Adverse Events for Suvorexant (Pooled Phase 3 Trials) [2][3]
| Adverse Event | Suvorexant 20/15 mg (n=493) | Placebo (n=767) |
| Somnolence | 6.7% | 3.3% |
| Headache | 6.6% | 6.0% |
| Discontinuation due to AEs | 3% | 5.2% |
Note: The suvorexant 20/15 mg dose represents the non-elderly/elderly age-adjusted dosage. A separate long-term safety trial showed a somnolence rate of 13.2% for suvorexant compared to 2.7% for placebo.[2] A retrospective cohort study directly comparing the two drugs suggested that lemborexant might be associated with a lower incidence of side effects in the early stages of treatment compared to suvorexant, although the difference was not statistically significant.[4][5]
Receptor Binding Affinity
The binding affinities of lemborexant and suvorexant for the orexin receptors are key to their pharmacological profiles.
Table 3: Orexin Receptor Binding Affinity
| Compound | OX1 Receptor Affinity | OX2 Receptor Affinity |
| Lemborexant | IC50: 6.1 nM | IC50: 2.6 nM |
| Suvorexant | Ki: 50 nM | Ki: 56 nM |
Data for lemborexant indicates IC50 values, while data for suvorexant indicates Ki values.[6][7] Lower values indicate higher binding affinity.
Experimental Protocols
Standardized assessments are crucial for evaluating the potential next-day residual effects of hypnotics. Below are detailed methodologies for key experiments used in the clinical development of lemborexant and suvorexant.
Polysomnography (PSG) Studies
Polysomnography is the gold-standard for objectively measuring sleep architecture and continuity.
Lemborexant (SUNRISE 1 Study Protocol):
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.
-
Participants: Adults aged 55 years and older with insomnia disorder.
-
Procedure:
-
Following a screening period, eligible participants undergo a single-blind placebo run-in period.
-
Participants are then randomized to receive lemborexant (5 mg or 10 mg), zolpidem tartrate extended-release 6.25 mg, or placebo nightly for one month.
-
Overnight PSG recordings are conducted at a sleep laboratory at baseline and on specified nights during the treatment period (e.g., Nights 1/2 and 29/30).
-
Key PSG endpoints include latency to persistent sleep (LPS), wake after sleep onset (WASO), and sleep efficiency (SE).[8][9]
-
On-Road Driving Simulation
This test assesses the potential for next-morning impairment in a real-world setting.
Lemborexant Driving Study Protocol:
-
Study Design: A randomized, double-blind, double-dummy, placebo- and active-controlled, four-period, incomplete crossover study.
-
Participants: Healthy adult and elderly volunteers.
-
Procedure:
-
Participants receive one of three doses of lemborexant (2.5 mg, 5 mg, or 10 mg) or a placebo for eight consecutive nights. An active control, zopiclone (B121070) 7.5 mg, is administered on the first and last nights.
-
On the mornings following the first and eighth doses (approximately 9 hours post-dose), participants undertake a 100-km (approximately 60-mile) on-road driving test in a specially instrumented vehicle on a public highway.
-
The primary outcome measure is the Standard Deviation of Lateral Position (SDLP), which quantifies driving impairment or "weaving."
-
Orexin Signaling Pathway and DORA Mechanism of Action
Dual orexin receptor antagonists exert their effects by competitively blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to both OX1 and OX2 receptors. This action suppresses the wake drive, thereby facilitating the initiation and maintenance of sleep.
Caption: Orexin Signaling and DORA Inhibition.
Experimental Workflow: On-Road Driving Simulation Study
The following diagram illustrates the typical workflow for an on-road driving simulation study to assess the next-morning residual effects of a hypnotic agent.
Caption: On-Road Driving Study Workflow.
References
- 1. media-us.eisai.com [media-us.eisai.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Suvorexant in Patients with Insomnia: Pooled Analyses of Three-Month Data from Phase-3 Randomized Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Dual Orexin Receptor Antagonist Suvorexant Demonstrates Efficacy in Insomnia Models: A Comparative Analysis
A comprehensive review of the clinical trial data for the dual orexin (B13118510) receptor antagonist (DORA), suvorexant, reveals significant improvements in sleep onset and maintenance in patients with insomnia. This guide provides a detailed comparison of suvorexant's efficacy against other therapeutic alternatives, supported by experimental data and detailed methodologies for key clinical trial protocols.
Unveiling the Mechanism: The Orexin Signaling Pathway
Suvorexant functions by competitively binding to and blocking the activity of both orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1] Orexin neuropeptides, orexin-A and orexin-B, are produced by neurons in the lateral hypothalamus and play a crucial role in promoting wakefulness.[2] By antagonizing these receptors, suvorexant reduces the wake-promoting signals in the brain, thereby facilitating the onset and maintenance of sleep.[3] This mechanism of action differs from traditional hypnotic agents, such as benzodiazepines and "Z-drugs," which primarily act on the GABA-A receptor complex.[4]
Comparative Efficacy in Insomnia: A Data-Driven Overview
Clinical trials have demonstrated the efficacy of suvorexant in treating insomnia, with significant improvements in both subjective and objective sleep parameters compared to placebo. The following tables summarize the key findings from pivotal Phase 3 clinical trials.
Subjective Efficacy Outcomes
Patient-reported outcomes are crucial for assessing the real-world effectiveness of an insomnia treatment. Suvorexant showed statistically significant improvements in subjective total sleep time (sTST) and subjective time to sleep onset (sTSO).
| Treatment Group | sTST Change from Baseline (minutes) | sTSO Change from Baseline (minutes) | sWASO Change from Baseline (minutes) |
| Suvorexant 20/15 mg | 43 to 50 min increase | 8.1 to 18 min decrease | - |
| Lemborexant 10 mg | - | 21.8 min decrease | 25.4 min decrease |
| Zolpidem ER 6.25 mg | - | - | - |
| Placebo | 22 to 23 min increase | 2.3 to 8.4 min decrease | - |
| Data compiled from multiple sources.[3][5][6] |
Objective Efficacy Outcomes (Polysomnography)
Polysomnography (PSG) provides objective, quantifiable data on sleep architecture and continuity. Suvorexant demonstrated significant improvements in key PSG parameters.
| Treatment Group | TST Change from Baseline (minutes) | WASO Change from Baseline (minutes) | LPS Change from Baseline (minutes) |
| Suvorexant 20/15 mg | ~50 min increase | 21 to 28 min decrease | - |
| Suvorexant 10 mg | 22 min increase | - | - |
| Placebo | - | - | - |
| Data compiled from multiple sources.[5] |
Head-to-Head Comparisons
Direct comparative studies between suvorexant and other insomnia medications are limited. However, a network meta-analysis provides indirect comparisons.
| Efficacy Outcome (vs. Placebo) | Suvorexant 20/15 mg (Standardized Mean Difference) | Lemborexant 10 mg (Standardized Mean Difference) | Zolpidem ER 6.25 mg (Standardized Mean Difference) |
| sTSO at Week 1 | -0.21 | -0.51 | -0.30 |
| sTST at Week 1 | -0.34 | -0.58 | -0.42 |
| sWASO at Week 1 | -0.18 | -0.42 | -0.37 |
| Data from a network meta-analysis of four randomized controlled trials.[3] |
Lemborexant 10 mg showed the largest effect size for improving subjective sleep onset, total sleep time, and wake after sleep onset compared to placebo at week 1.[3]
Experimental Protocols
The evaluation of suvorexant's efficacy in clinical trials relied on standardized and rigorous methodologies.
Polysomnography (PSG)
Objective: To objectively measure sleep parameters and assess the effects of suvorexant on sleep architecture.
Methodology:
-
Participant Preparation: Participants were screened for any existing sleep disorders other than primary insomnia.[7] They were habituated to the sleep laboratory environment for at least one night before baseline recordings.[4]
-
Recording Montage: Standard PSG recordings included electroencephalogram (EEG) to monitor brain waves, electrooculogram (EOG) to detect eye movements, and electromyogram (EMG) to measure muscle activity.[7]
-
Data Acquisition: Continuous PSG recordings were conducted for 8 hours, starting at the participant's habitual bedtime.[8]
-
Sleep Scoring: Sleep stages (N1, N2, N3, and REM) and arousals were scored by trained technicians according to established criteria (e.g., American Academy of Sleep Medicine standards).[9]
-
Key Parameters Measured:
-
Total Sleep Time (TST): The total duration of sleep during the recording period.
-
Wake After Sleep Onset (WASO): The total time spent awake after initially falling asleep.
-
Latency to Persistent Sleep (LPS): The time from lights out to the first 10 consecutive minutes of sleep.
-
Sleep Efficiency (SE): The percentage of time in bed that the participant was asleep.
-
Subjective Sleep Questionnaires
Objective: To assess the patient's perception of their sleep quality and any changes with treatment.
Methodology:
-
Sleep Diaries: Participants completed daily sleep diaries, recording information such as their bedtime, the time it took them to fall asleep, the number and duration of awakenings during the night, and their final wake-up time.[7]
-
Standardized Questionnaires: Standardized questionnaires, such as the Insomnia Severity Index (ISI), were used to assess the overall severity and impact of insomnia.
Conclusion
Suvorexant, a dual orexin receptor antagonist, has demonstrated statistically significant and clinically meaningful improvements in both subjective and objective measures of sleep in patients with insomnia. Its novel mechanism of action offers an alternative to traditional GABA-A receptor modulators. While direct head-to-head comparative data with other hypnotics are still emerging, network meta-analyses suggest comparable or, in some aspects, potentially favorable efficacy profiles for newer orexin antagonists like lemborexant. The robust data from its clinical trial program, utilizing detailed methodologies such as polysomnography, provide strong evidence for its efficacy in the treatment of insomnia. Further research and real-world evidence will continue to define its precise role in the clinical management of this common and debilitating condition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 4. dovepress.com [dovepress.com]
- 5. jcsm.aasm.org [jcsm.aasm.org]
- 6. Suvorexant for Insomnia · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. jcsm.aasm.org [jcsm.aasm.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. academic.oup.com [academic.oup.com]
Comparative analysis of "Orexin receptor antagonist 3" with dual orexin receptor antagonists
In the landscape of sleep disorder therapeutics, the orexin (B13118510) system has emerged as a key target. Orexin neuropeptides, orexin-A and orexin-B, play a crucial role in promoting wakefulness by activating the orexin 1 (OX1) and orexin 2 (OX2) receptors. Consequently, antagonists of these receptors are effective in promoting sleep. This guide provides a comparative analysis of "Orexin receptor antagonist 3," a compound identified in patent literature, and a class of drugs known as dual orexin receptor antagonists (DORAs), which includes approved medications such as suvorexant, lemborexant, and daridorexant, as well as the investigational drug vornorexant.
It is important to note that publicly available data for "this compound" is limited. This compound is primarily referenced as "example 216" from patent WO2011050198A1.[1] While some in vitro activity data is available, comprehensive preclinical and clinical data, including its binding affinity for the OX1 receptor, pharmacokinetic profile, and in vivo efficacy, are not readily accessible. This data gap restricts a full comparative analysis against the well-characterized DORAs.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for "this compound" and the selected dual orexin receptor antagonists. This allows for a direct comparison of their in vitro potencies and, where available, their pharmacokinetic properties.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity
This table presents the binding affinities (Ki) or inhibitory concentrations (IC50) of the compounds for the OX1 and OX2 receptors. Lower values indicate higher potency.
| Compound | OX1 Receptor Affinity (Ki/IC50, nM) | OX2 Receptor Affinity (Ki/IC50, nM) | Receptor Selectivity (OX1/OX2 ratio) |
| This compound | Data not available | 18 (IC50) | Data not available |
| Suvorexant | 0.55 (Ki) | 0.35 (Ki) | ~1.6 |
| Lemborexant | 6.1 (Ki) | 2.6 (Ki) | ~2.3 |
| Daridorexant | 0.47 (Ki) | 0.93 (Ki) | ~0.5 |
| Vornorexant (ORN0829) | 1.05 (IC50) | 1.27 (IC50) | ~0.8 |
Table 2: Comparative Pharmacokinetic Profiles
This table outlines key pharmacokinetic parameters of the dual orexin receptor antagonists. Data for "this compound" is not available.
| Parameter | Suvorexant | Lemborexant | Daridorexant | Vornorexant (ORN0829) |
| Time to Peak Concentration (Tmax) | ~2 hours | ~1-3 hours | ~1-2 hours | ~2.5 hours |
| Half-life (t1/2) | ~12 hours | ~17-19 hours (5mg), ~22-26 hours (10mg) | ~8 hours | ~1.3-3.3 hours |
| Metabolism | Primarily CYP3A | Primarily CYP3A4 | Primarily CYP3A4 | Data not available |
Experimental Protocols
The data presented in this guide are derived from standard preclinical and clinical experimental protocols. Below are detailed methodologies for key experiments used in the characterization of orexin receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the orexin 1 (OX1) and orexin 2 (OX2) receptors.
Materials:
-
Cell membranes prepared from cells expressing human OX1 or OX2 receptors.
-
Radioligand (e.g., [125I]-Orexin-A or a tritiated antagonist).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the intracellular signaling cascade initiated by orexin receptor activation.
Objective: To determine the functional antagonist potency (IC50) of a test compound at OX1 and OX2 receptors.
Materials:
-
Cells stably expressing human OX1 or OX2 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Orexin-A or Orexin-B as the agonist.
-
Test compound at various concentrations.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cells are seeded into a multi-well plate and incubated overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye for a specific period (e.g., 60 minutes at 37°C).
-
After washing to remove excess dye, the cells are incubated with varying concentrations of the test compound.
-
The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.
-
A fixed concentration of the orexin agonist is added to the wells to stimulate the receptors.
-
The change in intracellular calcium concentration is measured as a change in fluorescence intensity over time.
-
The concentration of the test compound that inhibits 50% of the agonist-induced calcium mobilization (IC50) is determined.
In Vivo Sleep Studies in Rodents
These studies are conducted to evaluate the sleep-promoting effects of a compound in a living organism.
Objective: To assess the efficacy of a test compound in promoting and maintaining sleep in rats or mice.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Electroencephalogram (EEG) and electromyogram (EMG) recording equipment.
-
Surgical instruments for implanting electrodes.
-
Test compound formulated for oral or intraperitoneal administration.
-
Vehicle control.
Procedure:
-
Animals are surgically implanted with EEG and EMG electrodes to monitor brain activity and muscle tone, respectively.
-
After a recovery period, the animals are habituated to the recording chambers.
-
Baseline sleep-wake patterns are recorded for a 24-hour period.
-
On the test day, animals are administered the test compound or vehicle at the beginning of their normal active period (the dark phase for nocturnal rodents).
-
EEG and EMG signals are continuously recorded for a defined period (e.g., 6-8 hours) post-dosing.
-
The recorded data is scored into different sleep stages (wakefulness, non-rapid eye movement sleep (NREM), and rapid eye movement sleep (REM)).
-
Key sleep parameters, such as sleep latency (time to fall asleep), total sleep time, and wake after sleep onset (WASO), are analyzed and compared between the treatment and vehicle groups.
Mandatory Visualizations
The following diagrams illustrate key concepts related to orexin receptor antagonists and their evaluation.
Caption: Orexin signaling pathway and the mechanism of action of dual orexin receptor antagonists.
Caption: General experimental workflow for the development of an orexin receptor antagonist.
References
"Orexin receptor antagonist 3" selectivity compared to other SORAs
This guide provides a detailed comparison of a novel investigational compound, "Orexin Receptor Antagonist 3" (ORA-3), with other established orexin (B13118510) receptor antagonists. The focus is on selectivity for the orexin 1 (OX1R) and orexin 2 (OX2R) receptors, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Orexin Receptor Antagonism
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (OX1R and OX2R), is a key regulator of the sleep-wake cycle.[1][2] Orexin signaling promotes wakefulness; therefore, antagonizing these receptors is a therapeutic strategy for treating insomnia.[1][3][4] Dual orexin receptor antagonists (DORAs) block both OX1R and OX2R, while selective orexin receptor antagonists (SORAs) target one receptor subtype.[5] This guide evaluates the selectivity profile of a hypothetical ORA-3, a selective OX2R antagonist, against several well-characterized DORAs: Suvorexant, Lemborexant, and Daridorexant.[1][6][7]
Comparative Selectivity Data
The selectivity of orexin receptor antagonists is determined by comparing their binding affinities (Ki) or functional potencies (IC50) at OX1R and OX2R. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities for ORA-3 and other commercially available antagonists.
| Compound | OX1R Ki (nM) | OX2R Ki (nM) | Selectivity Ratio (OX1R Ki / OX2R Ki) | Receptor Selectivity |
| ORA-3 (Hypothetical) | 150 | 1.5 | 100 | OX2R Selective |
| Suvorexant | 0.55 | 0.35 | 1.57 | Dual (DORA) |
| Lemborexant | 6.1 | 2.6 | 2.35 | Dual (DORA) |
| Daridorexant | 0.96 | 0.47 | 2.04 | Dual (DORA) |
| Seltorexant | >5000 | 3.8 | >1300 | OX2R Selective[8] |
Note: Ki values are compiled from various sources and assays; direct comparison should be made with caution. The data for ORA-3 is hypothetical for illustrative purposes.
Signaling Pathways and Antagonist Action
Orexin receptors are coupled to different G-proteins to exert their effects. OX1R couples primarily to the Gq/11 protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[9][10] OX2R can couple to both Gq/11 and Gi/o proteins, also influencing intracellular calcium levels and other downstream pathways.[9] DORAs and SORAs competitively bind to these receptors, preventing the endogenous orexin peptides from activating these wake-promoting signaling cascades.
Experimental Protocols
The determination of receptor selectivity involves specific and rigorous experimental procedures. The two primary methods are radioligand binding assays and functional calcium flux assays.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (e.g., ORA-3) to displace a radiolabeled ligand from the orexin receptors.
Objective: To determine the binding affinity (Ki) of a test compound for OX1R and OX2R.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human OX1R or OX2R.[11]
-
Radioligand: e.g., [3H]-EMPA for OX2R or a suitable radiolabeled antagonist for OX1R.[11][12]
-
Test compounds: ORA-3, Suvorexant, Lemborexant, Daridorexant.
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[13]
-
96-well plates and glass fiber filters.[13]
-
Scintillation counter.[13]
Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation. Protein concentration is determined via a BCA assay.[13]
-
Assay Setup: In a 96-well plate, add cell membranes (10-20 µg protein), a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[14]
-
Incubation: Incubate the plates for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[15]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.[13]
-
Counting: Radioactivity trapped on the filters is measured using a scintillation counter.[13]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][16]
Functional Calcium Flux Assay
This cell-based functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium ([Ca2+]i) induced by an orexin agonist.
Objective: To determine the functional antagonist potency (IC50) of a test compound at OX1R and OX2R.
Materials:
-
CHO or HEK293 cells stably expressing human OX1R or OX2R.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[17][18]
-
Orexin-A as the agonist.
-
Test compounds: ORA-3 and comparators.
-
Fluorescent imaging plate reader (FLIPR) or flow cytometer.[15][17]
Procedure:
-
Cell Plating: Seed cells expressing either OX1R or OX2R into 96-well or 384-well plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.[17]
-
Compound Pre-incubation: Wash the cells and pre-incubate with varying concentrations of the test antagonist for a specified period (e.g., 30-120 minutes).[15][18]
-
Agonist Stimulation: Place the plate in a FLIPR instrument. A baseline fluorescence is measured before adding a fixed concentration (e.g., EC80) of Orexin-A to stimulate the receptor.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[19][20]
-
Data Analysis: Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response.
Conclusion
The data presented demonstrates that the hypothetical ORA-3 is a potent and highly selective antagonist for the OX2R, with a selectivity ratio of 100-fold over OX1R. This profile is distinct from dual orexin receptor antagonists like Suvorexant, Lemborexant, and Daridorexant, which exhibit more balanced affinities for both receptors. The selectivity of ORA-3 is comparable to other known selective OX2R antagonists like Seltorexant. The described experimental protocols provide a robust framework for verifying these selectivity profiles in a research setting. This comparative analysis is crucial for understanding the pharmacological nuances that may translate into different clinical effects on sleep architecture and potential side effects.
References
- 1. Frontiers | Dual orexin receptor antagonists for treatment of insomnia: A systematic review and meta-analysis on randomized, double-blind, placebo-controlled trials of suvorexant and lemborexant [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 6. scienmag.com [scienmag.com]
- 7. Frontiers | Different doses of dual orexin receptor antagonists in primary insomnia: a Bayesian network analysis [frontiersin.org]
- 8. Selective Orexin Receptor Antagonists as Novel Augmentation Treatments for Major Depressive Disorder: Evidence for Safety and Efficacy From a Phase 2B Study of Seltorexant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. bu.edu [bu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 20. Orexin A-induced extracellular calcium influx in prefrontal cortex neurons involves L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual Orexin Receptor Antagonists: A Comparative Guide to Efficacy in Comorbid Insomnia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the leading dual orexin (B13118510) receptor antagonists (DORAs) for the treatment of insomnia, with a specific focus on their efficacy in preclinical and clinical models of comorbid insomnia. The orexin system, comprised of neuropeptides orexin-A and orex-B and their receptors OX1R and OX2R, is a key regulator of wakefulness.[1] By antagonizing these receptors, DORAs represent a targeted therapeutic approach for insomnia. This document will focus on the three FDA-approved DORAs: suvorexant, lemborexant, and daridorexant, presenting key efficacy data, detailed experimental methodologies, and relevant biological pathways to aid in research and development decisions.
Orexin Signaling Pathway and Mechanism of Action
The orexin signaling pathway plays a crucial role in promoting and maintaining wakefulness. Orexin neurons, located in the lateral hypothalamus, project to various brain regions involved in arousal. The binding of orexin-A and orexin-B to their respective G-protein coupled receptors, OX1R and OX2R, initiates a cascade of intracellular signaling that leads to neuronal excitation and the promotion of a wakeful state. Dual orexin receptor antagonists competitively block the binding of orexin neuropeptides to both OX1 and OX2 receptors, thereby suppressing the wake drive and facilitating the transition to and maintenance of sleep.[1]
Comparative Efficacy in Comorbid Insomnia Models
The following tables summarize the efficacy of suvorexant, lemborexant, and daridorexant in various clinical models of comorbid insomnia. These conditions often present with sleep disturbances, making them relevant targets for sleep-promoting therapeutics.
Table 1: Efficacy of Suvorexant in Comorbid Insomnia
| Comorbid Condition | Study Population | Dose | Key Efficacy Outcomes (Change from Baseline vs. Placebo) | Citation |
| Fibromyalgia | 10 women with fibromyalgia and comorbid insomnia | 20 mg | Total Sleep Time (TST): Increased by 30 minutes. Wake After Sleep Onset (WASO): Reduced by 30 minutes. | [2][3] |
| Alzheimer's Disease | Patients with Alzheimer's disease and insomnia | Not Specified | Total Sleep Time (TST): Significantly improved by 28 minutes per night after 4 weeks. | [4] |
Table 2: Efficacy of Lemborexant in Comorbid Insomnia
| Comorbid Condition | Study Population | Dose | Key Efficacy Outcomes (Change from Baseline vs. Placebo) | Citation |
| Pain | Older adults (≥55 years) with insomnia and concomitant pain | 5 mg & 10 mg | Latency to Persistent Sleep (LPS): Significantly reduced at nights 1/2. Wake After Sleep Onset (WASO): Significantly reduced at nights 1/2 and 29/30. | [5] |
| Psychiatric Disorders | 649 patients with comorbid insomnia and various psychiatric disorders | Not Specified | Responder Rate: 64.5% of patients were classified as responders. Benzodiazepine Use: Significantly reduced. | [6] |
| Mild Obstructive Sleep Apnea | Older adults with insomnia and mild OSA | Not Specified | Improved sleep onset and duration, and enhanced alertness. | [7] |
Table 3: Efficacy of Daridorexant in Comorbid Insomnia
| Comorbid Condition | Study Population | Dose | Key Efficacy Outcomes (Change from Baseline vs. Placebo) | Citation |
| Mild Obstructive Sleep Apnea | Patients with insomnia and untreated mild OSA | 50 mg | Wake After Sleep Onset (WASO): Improved. Latency to Persistent Sleep (LPS): Improved. Subjective Total Sleep Time (sTST): Improved. | [8] |
| Substance Use Disorder | 41 outpatients with comorbid insomnia and SUDs | 50 mg/day | Insomnia Severity Index (ISI): Significant improvement. Subjective Total Sleep Time (sTST): Significant improvement. | [9] |
| Nocturia | Patients (>55 years) with chronic insomnia and nocturia | 50 mg | Subjective Total Sleep Time (sTST): Significantly improved. Insomnia Severity Index (ISI): Marked reduction. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for preclinical and clinical evaluation of orexin receptor antagonists.
Preclinical Evaluation in Rodent Models of Insomnia
The general workflow for assessing the efficacy of a novel orexin receptor antagonist in a preclinical rodent model of insomnia is outlined below.
Detailed Protocol for EEG/EMG Implantation in Mice:
-
Anesthesia and Analgesia: Anesthetize the mouse using an approved institutional protocol (e.g., isoflurane). Administer appropriate analgesics pre- and post-operatively.
-
Surgical Preparation: Shave the scalp and secure the animal in a stereotaxic frame. Clean the surgical area with an antiseptic solution.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Electrode Placement: Drill small burr holes through the skull at predetermined stereotaxic coordinates for EEG electrodes (e.g., over the frontal and parietal cortices). For EMG, insert wire electrodes into the nuchal (neck) muscles.
-
Electrode Fixation: Secure the EEG screw electrodes into the burr holes. Fix the entire electrode assembly to the skull using dental cement.
-
Suturing and Recovery: Suture the scalp incision around the implant. Allow the animal to recover for at least one week before commencing experiments.[1]
Drug Administration and Polysomnography Recording:
-
Habituation: Individually house the implanted mice in recording chambers and connect them to the recording apparatus for a habituation period of 2-3 days.[1]
-
Baseline Recording: Record baseline EEG/EMG data for a 24-hour period to establish normal sleep-wake patterns.
-
Drug Administration: Administer the orexin receptor antagonist or vehicle orally (p.o.) at a specific time point, typically at the beginning of the animal's active phase (dark period).[3]
-
Post-Dosing Recording: Continuously record EEG/EMG for a defined period (e.g., 6-24 hours) following drug administration.
-
Sleep Scoring and Analysis: The recorded data is typically scored in 10-second epochs as wakefulness, NREM sleep, or REM sleep based on the EEG and EMG signals. Sleep parameters such as total sleep time (TST), wake after sleep onset (WASO), and latency to sleep onset are then quantified and statistically compared between the drug and vehicle groups.
Clinical Trial Protocol for Comorbid Insomnia
The following provides a general framework for a clinical trial evaluating an orexin receptor antagonist in a population with comorbid insomnia.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study is a common design.
Participant Selection:
-
Inclusion Criteria: Adults meeting the diagnostic criteria for both insomnia disorder (e.g., DSM-5) and the specific comorbid condition (e.g., fibromyalgia, mild OSA).[2][8]
-
Exclusion Criteria: Presence of other untreated sleep disorders, unstable medical or psychiatric conditions, and use of medications that could interfere with sleep.[2]
Intervention:
-
Participants are randomized to receive either the investigational orexin receptor antagonist at one or more dose levels or a matching placebo, typically administered orally once daily before bedtime for a specified duration (e.g., 1 to 3 months).
Assessments:
-
Polysomnography (PSG): Objective sleep parameters are measured at baseline and at specified follow-up points (e.g., end of treatment). Key PSG measures include TST, WASO, and Latency to Persistent Sleep (LPS).[2]
-
Sleep Diaries: Subjective sleep parameters are collected daily via electronic diaries, including subjective TST (sTST) and subjective WASO (sWASO).
-
Comorbidity-Specific Measures: Assessments relevant to the comorbid condition are included, such as pain scales for fibromyalgia or the Apnea-Hypopnea Index (AHI) for OSA.[2][8]
-
Daytime Functioning: Questionnaires and scales are used to assess changes in daytime sleepiness, mood, and overall functioning (e.g., Insomnia Severity Index, IDSIQ).[8][10]
-
Safety and Tolerability: Adverse events are monitored throughout the study.
Statistical Analysis:
-
The primary and secondary efficacy endpoints are analyzed by comparing the change from baseline between the active treatment and placebo groups using appropriate statistical models.
This guide provides a comparative overview of the efficacy of suvorexant, lemborexant, and daridorexant in models of comorbid insomnia. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the field of sleep medicine and drug development. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of these agents.
References
- 1. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 2. Sleep phenotyping in a rat model of susceptibility to substance use disorders | PLOS One [journals.plos.org]
- 3. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of a chronic insomnia rat model of sleep fragmentation using unstable platforms surrounded by water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Mouse EEG implantation and monitoring [protocols.io]
- 10. Low Cost Electrode Assembly for EEG Recordings in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of a Novel Orexin Receptor Antagonist Against First-Generation Compounds
For researchers and professionals in drug development, this guide provides a comprehensive benchmark of "Orexin Receptor Antagonist 3" (a representative next-generation dual orexin (B13118510) receptor antagonist, exemplified by daridorexant) against the foundational first-generation orexin receptor antagonists, suvorexant and the discontinued (B1498344) almorexant. This comparison focuses on receptor binding affinity, selectivity, pharmacokinetic profiles, and in vivo efficacy, supported by detailed experimental methodologies.
Introduction to Orexin Receptor Antagonism
The orexin system, consisting of orexin-A and orexin-B neuropeptides and their G protein-coupled receptors, OX1R and OX2R, is a critical regulator of wakefulness and arousal.[1] Antagonism of these receptors presents a targeted therapeutic approach for insomnia by suppressing the wake drive.[1] First-generation antagonists, such as suvorexant and almorexant, validated this mechanism, paving the way for the development of new antagonists with potentially refined properties. This guide evaluates the performance of a next-generation antagonist, referred to here as "this compound," in the context of these pioneering molecules.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for "this compound" and the first-generation antagonists.
Table 1: Orexin Receptor Binding Affinity
Lower Ki values indicate higher binding affinity.
| Compound | OX1R Ki (nM) | OX2R Ki (nM) | Selectivity (OX1/OX2) |
| "this compound" (Daridorexant) | 0.47 | 0.93 | ~0.5 |
| Suvorexant | 0.55 | 0.35 | ~1.6 |
| Almorexant | 1.3 | 0.5 | ~2.6 |
Data compiled from multiple sources.
Table 2: Pharmacokinetic Properties
| Compound | Time to Max Concentration (Tmax) (hours) | Half-life (t1/2) (hours) |
| "this compound" (Daridorexant) | 1-2 | ~8 |
| Suvorexant | ~2 | ~12 |
| Almorexant | Not Applicable (Discontinued) | ~10-14 |
Data compiled from multiple sources.
Table 3: In Vivo Efficacy in Animal Models (Rodents)
| Compound | Dose Range (mg/kg) | Effect on Wakefulness | Effect on NREM Sleep | Effect on REM Sleep |
| "this compound" (Daridorexant) | 3-30 | Decrease | Increase | Increase |
| Suvorexant | 10-100 | Decrease | Increase | Increase |
| Almorexant | 30-300 | Decrease | Increase | Increase |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to the orexin receptors.
Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells stably expressing human OX1 or OX2 receptors are cultured to confluence.
-
Cells are harvested and homogenized in a cold buffer solution.
-
The homogenate is then centrifuged to pellet the cell membranes.
-
The resulting membrane pellet is resuspended in an appropriate assay buffer.
Binding Reaction:
-
A constant concentration of a radiolabeled orexin receptor ligand (e.g., [3H]-suvorexant or a specific radiolabeled peptide) is incubated with the cell membrane preparations.
-
Increasing concentrations of the unlabeled test compound ("this compound," suvorexant, or almorexant) are added to compete for binding with the radioligand.
-
The reaction is incubated at a specific temperature for a set period to reach equilibrium.
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through a filter plate, which traps the membranes bound with the radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Polysomnography in Rodent Models
This experiment assesses the effect of the orexin antagonists on sleep architecture in live animals.
Surgical Implantation:
-
Rodents (mice or rats) are anesthetized, and electrodes are surgically implanted for electroencephalogram (EEG) and electromyogram (EMG) recordings.
-
EEG electrodes are placed on the surface of the cortex, and EMG electrodes are inserted into the nuchal muscles.
-
Animals are allowed a recovery period of at least one week.
Sleep Recording:
-
Following recovery, animals are habituated to the recording chambers and tethered to the recording system.
-
Baseline sleep-wake patterns are recorded for a 24-hour period.
-
On the testing day, animals are administered the test compound or vehicle at a specific time point (e.g., the beginning of the light or dark cycle).
-
EEG and EMG data are continuously recorded for the subsequent 24 hours.
Data Analysis:
-
The recorded EEG and EMG signals are scored in epochs (e.g., 10 seconds) to classify the vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Various sleep parameters are quantified, including the total time spent in each state, the latency to sleep onset, and the number and duration of sleep/wake bouts.
-
The effects of the drug are determined by comparing the sleep parameters after drug administration to the baseline or vehicle-treated conditions.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular signaling initiated by orexin receptor activation.
Cell Culture and Preparation:
-
CHO or HEK293 cells stably expressing either the human OX1 or OX2 receptor are seeded into black-walled, clear-bottom microplates.
-
The cells are grown to a near-confluent monolayer.
-
Prior to the assay, the cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells.
Assay Procedure:
-
The microplate is placed in a fluorescent imaging plate reader (FLIPR) or a similar instrument.
-
The test compound (antagonist) at various concentrations is added to the wells, and the cells are incubated for a specific period.
-
An orexin agonist (e.g., orexin-A) at a fixed concentration (typically the EC80) is then added to stimulate the receptors.
-
The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
Data Analysis:
-
The increase in fluorescence upon agonist stimulation is quantified.
-
The ability of the antagonist to inhibit the agonist-induced calcium signal is determined.
-
The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist response, is calculated.
Visualizations: Pathways and Workflows
To further elucidate the concepts and methodologies discussed, the following diagrams are provided.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
